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  • Product: 4-(Prop-2-yn-1-yl)piperazin-2-one
  • CAS: 1219606-29-7

Core Science & Biosynthesis

Foundational

4-(Prop-2-yn-1-yl)piperazin-2-one: The Alkyne-Functionalized Peptidomimetic Scaffold

Technical Guide for Drug Discovery & Chemical Biology Executive Summary This technical guide details the synthesis, functionalization, and application of 4-(prop-2-yn-1-yl)piperazin-2-one , a bifunctional building block...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Chemical Biology

Executive Summary

This technical guide details the synthesis, functionalization, and application of 4-(prop-2-yn-1-yl)piperazin-2-one , a bifunctional building block that merges the conformational rigidity of a piperazinone core with the bioorthogonal reactivity of a propargyl group.

In modern drug discovery, this molecule serves two critical functions:

  • Peptidomimetic Core: The piperazin-2-one ring acts as a constrained mimic of peptide secondary structures (specifically

    
    -turns), improving proteolytic stability and oral bioavailability compared to native peptides.
    
  • Clickable Handle: The N4-propargyl group enables rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitating Fragment-Based Drug Discovery (FBDD) and the synthesis of macrocyclic peptidomimetics.

Structural Rationale & Pharmacophore Design[1]

The Piperazinone Constraint

The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry. Unlike flexible linear peptides, the six-membered lactam ring restricts the dihedral angles (


) of the backbone. This restriction forces the attached substituents into defined spatial orientations, often mimicking the 

and

residues of a Type I or Type II

-turn.
The Propargyl Utility

The N4-propargyl group is strategically chosen for its dual nature:

  • Steric Silence: The linear geometry of the alkyne (C

    
    C) minimizes steric clash within binding pockets prior to functionalization.
    
  • Synthetic Modularity: It serves as a "silent" handle that can be activated late-stage to append fluorophores, solubilizing tags, or pharmacophores via triazole formation.

Chemical Synthesis Protocol

The synthesis of 4-(prop-2-yn-1-yl)piperazin-2-one relies on the regioselective alkylation of the commercially available piperazin-2-one.

Mechanistic Causality: Regioselectivity (N4 vs. N1)

The piperazin-2-one ring contains two nitrogen centers:

  • N1 (Lactam/Amide): Low nucleophilicity due to resonance delocalization with the carbonyl oxygen. pKa of conjugate acid is extremely low; N-H pKa is ~16-17.

  • N4 (Secondary Amine): High nucleophilicity. pKa of conjugate acid is ~8-9.

Experimental Insight: By using a mild base (e.g.,


) rather than a strong base (e.g., NaH), we selectively deprotonate/activate the N4 amine while leaving the N1 amide intact. This ensures the propargyl group attaches exclusively to the N4 position.
Step-by-Step Synthesis Protocol

Reagents:

  • Piperazin-2-one (1.0 equiv)

  • Propargyl bromide (80% in toluene, 1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or Acetone (0.1 M concentration)

Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend piperazin-2-one (10 mmol) and anhydrous

    
     (20 mmol) in dry ACN (100 mL).
    
  • Addition: Cool the suspension to 0°C. Add propargyl bromide (11 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1). Staining with ninhydrin will show the disappearance of the secondary amine (starting material).

  • Workup: Filter off the solid inorganic salts (

    
    , KBr). Concentrate the filtrate under reduced pressure.
    
  • Purification: The crude oil is purified via flash column chromatography on silica gel (Eluent: 0-5% MeOH in DCM).

  • Validation: Product is confirmed via

    
    H NMR (Diagnostic peaks: Propargyl 
    
    
    
    doublet ~3.3 ppm, Alkyne CH triplet ~2.2 ppm).
Synthesis Logic Diagram

SynthesisLogic Start Piperazin-2-one (N1 Amide, N4 Amine) Mechanism Nucleophilic Attack (N4 Selectivity) Start->Mechanism Dissolve in ACN Reagents Propargyl Bromide + K2CO3 (Mild Base) Reagents->Mechanism Dropwise Addition Product 4-(Prop-2-yn-1-yl) piperazin-2-one Mechanism->Product Major Pathway (Kinetic Control) SideProduct N1-Alkylation (Avoided via pH control) Mechanism->SideProduct Minor Pathway (Requires Strong Base)

Caption: Regioselective synthesis pathway favoring N4-alkylation via nucleophilicity exploitation.

Functionalization: The "Click" Chemistry Workflow

Once synthesized, the 4-(prop-2-yn-1-yl)piperazin-2-one serves as a scaffold for library generation. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for this transformation.

CuAAC Protocol for Library Generation

This protocol describes coupling the scaffold to a diverse set of azides (


) to create 1,2,3-triazole linked peptidomimetics.

Reagents:

  • Alkyne Scaffold (1.0 equiv)

  • Azide Building Block (

    
    , 1.0 equiv)
    
  • 
     (0.1 equiv)
    
  • Sodium Ascorbate (0.5 equiv)

  • Solvent: t-BuOH/H2O (1:1) or DMSO/H2O (for solubility).

Procedure:

  • Dissolve the alkyne scaffold and the azide in the solvent mixture.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Add

    
     solution followed immediately by the ascorbate solution. The mixture typically turns yellow/orange.
    
  • Stir at RT for 2–4 hours.

  • Self-Validating Check: Reaction progress is monitored by LC-MS. The formation of the triazole ring is indicated by a mass shift of +Azide Mass and a distinct retention time shift.

Quantitative Data: Reaction Efficiency
VariableCondition A (Standard)Condition B (Accelerated)
Catalyst

/ Ascorbate
CuI / DIPEA
Ligand NoneTBTA (Stabilizes Cu(I))
Time 4–6 Hours1–2 Hours
Yield 75–85%>90%
Suitability Robust, cheapOxygen-sensitive systems
Diversity-Oriented Synthesis Diagram

ClickWorkflow Core 4-(Prop-2-yn-1-yl) piperazin-2-one CuAAC CuAAC Reaction (CuSO4/Ascorbate) Core->CuAAC AzideLib Azide Library (R-N3) AzideLib->CuAAC Prod1 Analog A: Fluorophore Tag CuAAC->Prod1 R = Fluorescein Prod2 Analog B: Lipophilic Sidechain CuAAC->Prod2 R = Benzyl Prod3 Analog C: Macrocyclic Peptide CuAAC->Prod3 R = Peptide Linker

Caption: Generation of diverse peptidomimetic libraries using the N4-propargyl handle.

Applications in Drug Development[2][3][4][5][6]

Protease Inhibitors

The piperazin-2-one core mimics the transition state of peptide bond hydrolysis. By attaching specific hydrophobic groups (via the alkyne handle) that fit into the


 or 

pockets of proteases (e.g., Serine proteases), researchers can develop potent, non-cleavable inhibitors.
Macrocyclization

In peptide chemistry, cyclization improves stability. This scaffold can be incorporated into a linear peptide chain (using the N1 position if functionalized with a carboxylate, or as a capping group). The propargyl group then reacts with an azide elsewhere on the chain to "staple" the peptide, locking it into a bioactive helical or turn conformation.

References

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Vertex AI Search / PMC. [Link]

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions. Organic & Biomolecular Chemistry. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH / PMC. [Link]

  • Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. MDPI Molecules. [Link]

Exploratory

The Propargyl Group: A Linchpin in the Construction of Novel Piperazinone-Based Heterocyclic Scaffolds

A Technical Guide for Researchers in Heterocyclic and Medicinal Chemistry Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The confluence of the privileged piperazinone scaffold and the versatile re...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Heterocyclic and Medicinal Chemistry

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of the privileged piperazinone scaffold and the versatile reactivity of the propargyl group has opened new avenues in the design and synthesis of complex heterocyclic systems. This technical guide provides an in-depth exploration of the pivotal role of propargyl-functionalized piperazinones as synthons in modern heterocyclic chemistry. We will delve into the core synthetic strategies for accessing these key building blocks, dissect the mechanistic intricacies of their diverse transformations—including intramolecular cyclizations, multicomponent reactions, and click chemistry—and highlight their applications in the development of novel therapeutic agents. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and facilitate innovation in this exciting area of chemical synthesis.

Introduction: Strategic Union of a Privileged Scaffold and a Versatile Functional Group

The piperazinone moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2][3] Its rigid, yet conformationally adaptable six-membered ring, featuring two nitrogen atoms, provides an excellent framework for the spatial presentation of various pharmacophoric elements, enhancing interactions with biological targets.[4][5]

The introduction of a propargyl group (prop-2-yn-1-yl) onto the piperazinone backbone imbues this already valuable scaffold with a remarkable degree of synthetic versatility.[6][7][8] The terminal alkyne of the propargyl group is a gateway to a plethora of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," as well as a variety of cyclization and multicomponent reactions.[9][10] This guide will elucidate how the strategic placement of a propargyl group on a piperazinone ring creates a powerful building block for the efficient construction of novel, complex, and often biologically active heterocyclic architectures.

Synthesis of Propargyl-Functionalized Piperazinones: The Gateway to Complexity

The reliable and efficient synthesis of propargyl-functionalized piperazinones is the crucial first step in their utilization as advanced heterocyclic precursors. The most common approach involves the N-alkylation of a pre-formed piperazinone ring with a propargyl halide.

N-Propargylation of Piperazin-2-ones

The direct N-propargylation of piperazin-2-ones is a straightforward and widely used method. The choice of base and solvent is critical to achieving high yields and minimizing side reactions.

Experimental Protocol: Synthesis of N-Propargyl Piperazin-2-one

  • Dissolution: Dissolve piperazin-2-one (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) to the solution at 0 °C. Stir for 30 minutes to facilitate the formation of the corresponding anion.

  • Propargylation: Slowly add propargyl bromide (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an aprotic polar solvent like DMF aids in dissolving the piperazinone and the base, while a relatively strong base like NaH is often necessary to deprotonate the amide nitrogen, which is less nucleophilic than the amine nitrogen. The slow addition of propargyl bromide helps to control the exothermicity of the reaction.

Reactivity and Transformations: Building Heterocyclic Complexity

The synthetic utility of propargyl-functionalized piperazinones lies in the rich and diverse reactivity of the alkyne moiety, which can be harnessed to construct a wide array of fused, spiro, and bridged heterocyclic systems.

Intramolecular Cyclization: A Powerful Strategy for Fused Heterocycles

One of the most powerful applications of propargyl-piperazinones is in intramolecular cyclization reactions, where the piperazinone ring or a substituent acts as the nucleophile, attacking the activated alkyne. This strategy provides a direct route to bicyclic and tricyclic scaffolds.

A prominent example is the synthesis of pyrazino[1,2-a]indoles and their corresponding 1-one derivatives.[6][9][11] In this context, an N-propargyl indole can be considered a precursor to a piperazinone-like structure where the piperazinone ring is fused with the indole. The intramolecular cyclization of these precursors is a key step in the synthesis of these biologically active compounds.[12][13]

Gold-Catalyzed 6-exo-dig Cyclization:

Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective at activating the alkyne of N-propargyl amides for nucleophilic attack.[14][15][16] The 6-exo-dig cyclization is a common pathway, leading to the formation of a six-membered ring.

gold_catalyzed_cyclization Propargyl_Piperazinone N-Propargyl Piperazinone Activated_Alkyne Activated Alkyne Intermediate Propargyl_Piperazinone->Activated_Alkyne Coordination Au_Catalyst Au(I) or Au(III) Catalyst Au_Catalyst->Activated_Alkyne Nucleophilic_Attack Intramolecular Nucleophilic Attack (6-exo-dig) Activated_Alkyne->Nucleophilic_Attack Cyclized_Product Fused Bicyclic Heterocycle Nucleophilic_Attack->Cyclized_Product Protonolysis ugi_reaction cluster_reactants Reactants Aldehyde Aldehyde Ugi_Product α-Acylamino Amide (Propargyl-functionalized) Aldehyde->Ugi_Product Propargylamine Propargylamine Propargylamine->Ugi_Product Carboxylic_Acid Carboxylic Acid (or Piperazinone derivative) Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product

Caption: Ugi four-component reaction utilizing a propargylamine.

"Click" Chemistry: A Gateway to Conjugation and Functionalization

The terminal alkyne of the propargyl group is the key functional handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry." [7]This reaction allows for the efficient and bioorthogonal ligation of the propargyl-piperazinone scaffold to molecules bearing an azide functionality. This has profound implications for drug discovery, enabling the synthesis of drug-linker conjugates for targeted therapy and the development of chemical probes for biological studies.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reactant Mixture: In a suitable solvent system (e.g., t-BuOH/H₂O), combine the propargyl-functionalized piperazinone (1.0 eq) and the azide-containing molecule (1.0 eq).

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by mixing copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) and sodium ascorbate (0.2 eq) in water.

  • Reaction Initiation: Add the catalyst solution to the reactant mixture.

  • Reaction: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a short period and can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a copper(I) catalyst is essential for the high efficiency and regioselectivity of the reaction, leading exclusively to the 1,4-disubstituted triazole. Sodium ascorbate is used as a reducing agent to generate the active Cu(I) species in situ from the more stable CuSO₄. The use of aqueous solvent systems makes this reaction particularly attractive for biological applications.

Applications in Drug Discovery and Medicinal Chemistry

The heterocyclic scaffolds derived from propargyl-functionalized piperazinones have shown significant promise in various therapeutic areas. The ability to rapidly generate molecular diversity through the reactions described above makes this a powerful strategy in lead discovery and optimization.

Pyrazino[1,2-a]indoles and Pyrazino[1,2-a]indol-1-ones:

As previously mentioned, these fused heterocyclic systems are accessible through the intramolecular cyclization of N-propargyl indole precursors. These scaffolds have been investigated for a range of biological activities:

  • Neuropsychiatric Disorders: Derivatives have been identified as partial agonists at the 5-HT2C receptor, a target for the treatment of various neuropsychiatric conditions. [1][2][9]* Anticancer Activity: Certain pyrazino[1,2-a]indol-1-ones have demonstrated cytotoxic effects against various cancer cell lines. [1][6]* Antimicrobial and Antifungal Properties: Some compounds in this class have shown activity against bacterial and fungal pathogens. [9] The diverse biological profiles of these compounds underscore the value of the propargyl-piperazinone synthon in generating novel and potent therapeutic agents.

Future Perspectives

The role of propargyl-functionalized piperazinones in heterocyclic chemistry is poised for continued growth. Future research will likely focus on several key areas:

  • Development of Novel Catalytic Systems: The exploration of new, more efficient, and sustainable catalysts for the cyclization and functionalization of these scaffolds will continue to be a major focus.

  • Asymmetric Synthesis: The development of stereoselective methods for the synthesis and transformation of chiral propargyl-piperazinones will be crucial for accessing enantiopure drug candidates.

  • Expansion of Reaction Scope: The application of these building blocks in a wider range of tandem and multicomponent reactions will lead to the discovery of novel heterocyclic systems with unique structural and biological properties.

  • Integration with Automated Synthesis: The robust and high-yielding nature of many of the reactions involving propargyl-piperazinones makes them well-suited for integration into automated synthesis platforms, accelerating the drug discovery process.

Conclusion

Propargyl-functionalized piperazinones have emerged as powerful and versatile building blocks in the synthesis of complex heterocyclic molecules. Their facile synthesis and the rich reactivity of the propargyl group provide a robust platform for the construction of diverse molecular architectures. The successful application of these synthons in the generation of biologically active compounds, particularly in the realm of fused heterocyclic systems, highlights their immense potential in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of these valuable intermediates, with the aim of inspiring further innovation in the field of heterocyclic chemistry.

References

  • Zhang, K., Tran, C., Alami, M., & Hamze, A. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link] [1][9][11]2. Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. ResearchGate. [Link] [1][6]3. Zhang, K., Tran, C., Alami, M., & Hamze, A. (2021). Synthesis and Biological Activities of Pyrazino[1,2- a]indole and Pyrazino[1,2- a]indol-1-one Derivatives. PubMed. [Link] [11]4. Binh, V. Q., et al. (2017). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. ResearchGate. [Link] [10]5. Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • ResearchGate. (n.d.). Gold‐catalyzed transformations of N‐propargylamides. [Link] [14]7. An, H., et al. (2019). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. Organic Chemistry Portal. [Link] [15]8. Ye, L., et al. (2017). Gold-catalyzed cascade cyclization of N-propargyl ynamides: rapid access to functionalized indeno[1,2-c]pyrroles. Organic Chemistry Frontiers. [Link] [16]9. Vaskó, D., et al. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. PMC. [Link] [17]10. Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. [Link] [1]11. Zhang, K., et al. (2021). Pyrazino[1,2-a]Indoles. Encyclopedia.pub. [Link] [2]12. Jampilek, J., & Kralova, K. (2019). Heterocycles in Medicinal Chemistry. PMC. [Link] [3]13. Reddy, T. J., et al. (2015). Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole. ResearchGate. [Link] [12]14. ResearchGate. (n.d.). Synthesis of piperazine propargyl carbamates 2a–g from N-substituted... [Link]

  • MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link] [4]16. ResearchGate. (n.d.). Gold‐catalyzed cyclization of propargylamides. [Link]

  • MDPI. (2023). Intramolecular Cyclization. Encyclopedia. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link] [5]19. Reddy, T. J., et al. (2015). Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings: Synthesis of Pyrazolodiazepinoindole, Pyrazolopyrazinoindole, and Pyrrolopyrazinoindole. PubMed. [Link] [13]20. Kalgutkar, A. S., et al. (2001). Synthesis of N-propargylphenelzine and analogues as neuroprotective agents. PubMed. [Link]

  • Abonia, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. [Link] [7]22. Abonia, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. [Link] [8]23. DeMartino, M. (2003). Biginelli, Passerini, and Ugi Reactions Explained. Scribd. [Link]

Sources

Foundational

Technical Guide: Stability of Terminal Alkynes in Piperazinone Structures

Executive Summary The incorporation of terminal alkynes into piperazinone scaffolds is a high-value strategy in medicinal chemistry, primarily for their utility as "click" chemistry handles (CuAAC), covalent warheads, or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of terminal alkynes into piperazinone scaffolds is a high-value strategy in medicinal chemistry, primarily for their utility as "click" chemistry handles (CuAAC), covalent warheads, or metabolic blockers. However, this structural pairing presents specific, often overlooked stability challenges.

While the piperazinone ring (a cyclic urea/lactam derivative) offers improved metabolic stability over piperazine, its combination with a terminal alkyne introduces latent reactivity. This guide details the Acetylene-Allene Isomerization risk, CYP450-mediated metabolic activation , and oxidative coupling pathways. It provides validated protocols to synthesize, stabilize, and test these moieties in drug discovery campaigns.

Chemical Stability Profile: The Hidden Isomerization Risk

The primary non-biological failure mode for N-propargyl piperazinones is base-catalyzed isomerization. Unlike simple alkyl alkynes, propargyl systems attached to nitrogen (especially amides/lactams) possess acidified propargylic protons.

The Acetylene-Allene Rearrangement

Under basic conditions—often present during synthesis (e.g.,


, 

) or in specific formulation buffers—the terminal alkyne can isomerize to an allenamide or ynamide.
  • Mechanism: The base abstracts a proton from the propargylic methylene (

    
    ). The resulting anion is resonance-stabilized by the adjacent nitrogen lone pair and the alkyne 
    
    
    
    -system. Reprotonation at the terminal carbon yields the allene.
  • Thermodynamics: For N-propargyl amides (piperazinones), the equilibrium often favors the conjugated allenamide over the terminal alkyne due to conjugation with the carbonyl.

Visualization of Degradation Pathways

The following diagram illustrates the two critical chemical degradation pathways: Base-Catalyzed Isomerization and Metal-Catalyzed Oxidative Coupling (Glaser).

degradation_pathways Start N-Propargyl Piperazinone (Terminal Alkyne) Anion Propargylic Anion (Resonance Stabilized) Start->Anion Deprotonation (-H+) Dimer Glaser Dimer (Di-yne) Start->Dimer Oxidative Coupling Base Base Catalyst (OH-, Carbonate, Amine) Base->Start Allene Allenamide (Isomerized Product) Anion->Allene Reprotonation at C3 Ynamide Ynamide (Thermodynamic Sink) Allene->Ynamide Further Isomerization Metal Trace Cu(II)/O2 Metal->Start

Figure 1: Chemical degradation pathways of N-propargyl piperazinones demonstrating isomerization and dimerization risks.

Metabolic Stability: CYP450 Activation

Terminal alkynes are frequently cited as "metabolically stable" relative to alkenes, but this is context-dependent. In piperazinone drugs, a terminal alkyne can act as a suicide substrate for Cytochrome P450 enzymes.

Mechanism of Bioactivation
  • Oxidation: CYP450 oxidizes the terminal alkyne

    
    -bond to an oxirene intermediate.[1]
    
  • Rearrangement: The unstable oxirene rearranges to a highly reactive ketene .

  • Inactivation: The ketene acts as a potent electrophile, acylating a nucleophilic residue (e.g., Serine or Cysteine) in the CYP450 active site, leading to Mechanism-Based Inactivation (MBI).

Implication: While the alkyne survives in plasma, it may cause drug-drug interactions (DDIs) by irreversibly inhibiting hepatic enzymes.

metabolic_pathway Substrate Piperazinone-Alkyne Oxirene Oxirene Intermediate (Highly Unstable) Substrate->Oxirene [O] Transfer CYP CYP450 (Fe-O) CYP->Substrate Ketene Ketene Species (Electrophile) Oxirene->Ketene Rearrangement Adduct Protein Adduct (Toxicity/Inactivation) Ketene->Adduct + Enzyme Nucleophile Hydration Carboxylic Acid (Metabolite) Ketene->Hydration + H2O

Figure 2: Metabolic activation of terminal alkynes leading to potential toxicity or enzyme inactivation.

Synthetic Protocols & Best Practices

To install terminal alkynes on piperazinones without inducing isomerization, specific "soft" alkylation protocols are required.

Protocol: Controlled N-Alkylation

Objective: Install a propargyl group on the secondary amine of a piperazinone without isomerization.

Reagents:

  • Substrate: Piperazin-2-one derivative (free amine).

  • Electrophile: Propargyl bromide (80% in toluene).

  • Base:

    
     (Cesium Carbonate) or 
    
    
    
    . Avoid NaH or KOtBu.
  • Solvent: DMF or Acetone (Anhydrous).

Step-by-Step Workflow:

  • Dissolution: Dissolve piperazinone (1.0 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add

    
     (1.5 eq). Stir at 0°C  for 15 minutes.
    
    • Why: Lower temperature prevents thermodynamic equilibration to the allene.

  • Electrophile Addition: Add propargyl bromide (1.1 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) only. Do not heat. Monitor by LCMS.

    • Checkpoint: If LCMS shows a peak with identical Mass but different Retention Time (Rt), isomerization has occurred.

  • Quench: Pour into ice-water/brine. Extract with EtOAc.

  • Purification: Silica gel chromatography. Note: Avoid basic alumina which can catalyze isomerization on the column.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

If the alkyne is a "click" handle, convert it immediately to the triazole to lock stability.

Reagents:

  • Alkyne-Piperazinone (1.0 eq).

  • Azide-Partner (1.0 eq).

  • Catalyst:

    
     (0.1 eq).
    
  • Reductant: Sodium Ascorbate (0.5 eq).

  • Ligand: THPTA (0.5 eq) - Crucial for protecting biomolecules from oxidative damage.

Stability Testing Decision Tree

This self-validating workflow ensures your compound is stable enough for biological assays.

stability_workflow Start Synthesized Alkyne-Piperazinone Test1 Base Stress Test (pH 10, 24h, RT) Start->Test1 Check1 Isomerization? Test1->Check1 Test2 Metal Stress Test (10% plasma or Cu trace) Check1->Test2 No Fail_Iso Redesign: Add Steric Bulk at Propargyl Position Check1->Fail_Iso Yes (Allene formed) Check2 Dimerization? Test2->Check2 Pass Proceed to Bio-Assay Check2->Pass No Fail_Ox Add EDTA to Buffer or Use Internal Alkyne Check2->Fail_Ox Yes (Glaser dimer)

Figure 3: Quality Control workflow for validating alkyne stability prior to biological application.

Quantitative Data Summary

ParameterTerminal Alkyne-PiperazinoneInternal Alkyne-PiperazinoneRisk Factor
pKa (C-H) ~25 (Acidified by N-cation/amide)N/ABase-catalyzed isomerization
Metabolic Stability Low (CYP450 oxidation prone)HighMechanism-Based Inactivation (MBI)
Reactivity (Click) High (CuAAC compatible)Low (Requires SPAAC/strain)Copper toxicity in live cells
Shelf Stability Moderate (Sensitive to metals)HighOxidative dimerization (Glaser)

References

  • Base-Catalyzed Isomerization of N-Propargyl Amides

    • Title: Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides r
    • Source: Beilstein Journal of Organic Chemistry (2015).
    • URL:[Link]

  • Metabolic Oxidation Mechanism

    • Title: Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation.[1][2]

    • Source: Xenobiotica (2016).
    • URL:[Link]

  • Piperazinone Scaffold Synthesis

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: ChemistryOpen (2024).
    • URL:[Link]

  • Click Chemistry Compatibility

    • Title: Click Chemistry and Radiochemistry: An Upd
    • Source: Chemical Reviews (2023).
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-(Prop-2-yn-1-yl)piperazin-2-one using propargyl bromide

An In-Depth Technical Guide to the Synthesis of 4-(Prop-2-yn-1-yl)piperazin-2-one via N-Alkylation Abstract This application note provides a comprehensive, research-grade protocol for the synthesis of 4-(prop-2-yn-1-yl)p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-(Prop-2-yn-1-yl)piperazin-2-one via N-Alkylation

Abstract

This application note provides a comprehensive, research-grade protocol for the synthesis of 4-(prop-2-yn-1-yl)piperazin-2-one, a valuable building block in medicinal chemistry and drug discovery. The propargyl group serves as a versatile functional handle for subsequent modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and Mannich-type reactions.[1] The synthesis is achieved through the direct N-alkylation of the piperazin-2-one scaffold with propargyl bromide. This document details the underlying chemical principles, a step-by-step experimental protocol, critical safety considerations for handling the hazardous primary reagent, and methods for product purification and characterization.

Introduction and Scientific Rationale

The piperazin-2-one core is a privileged scaffold found in numerous biologically active compounds.[2][3] Its derivatization is a key strategy for modulating pharmacological properties. The introduction of a terminal alkyne via propargylation installs a reactive moiety, enabling the rapid generation of compound libraries through diverse and high-yielding coupling reactions.

The core of this synthesis is a classic nucleophilic substitution (S_N2) reaction. The secondary amine nitrogen of piperazin-2-one acts as a nucleophile, attacking the electrophilic methylene carbon of propargyl bromide and displacing the bromide leaving group.[4] A non-nucleophilic base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. The choice of solvent is critical for facilitating the reaction by solvating the ionic intermediates without interfering with the nucleophile.

Reaction Scheme and Mechanism

The N-alkylation proceeds via an S_N2 mechanism. The secondary amine of piperazin-2-one attacks the carbon atom bearing the bromine, leading to the formation of a C-N bond and the expulsion of the bromide ion.

Caption: N-alkylation of piperazin-2-one with propargyl bromide.

Critical Safety Precautions

Propargyl bromide is a highly hazardous substance. It is a potent lachrymator (tear-inducing), toxic, flammable, and corrosive.[4][5] Unstabilized or undiluted propargyl bromide can decompose explosively, especially with mild shock or upon heating under confinement.[4][6] It is commonly supplied as an 80% solution in toluene to mitigate this risk.[7]

  • Engineering Controls: All manipulations involving propargyl bromide must be performed inside a certified chemical fume hood with continuous exhaust ventilation to prevent inhalation of vapors.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[6][9]

    • Skin Protection: Wear flame-retardant and chemically impervious clothing. Handle with heavy-duty chemical-resistant gloves (e.g., PVC or butyl rubber). Inspect gloves before each use.[8][9]

    • Respiratory Protection: If there is any risk of exceeding exposure limits, a full-face respirator with an appropriate organic vapor cartridge is required.[6]

  • Handling:

    • Use non-sparking tools and ground all equipment to prevent static discharge.[6][7]

    • Keep away from heat, sparks, open flames, and other ignition sources.[5]

    • Avoid all personal contact, including inhalation and skin contact. Do not allow clothing wet with the material to remain in contact with the skin.[8]

  • Spills & Waste: In case of a spill, evacuate the area. Absorb small spills with an inert material like vermiculite or dry sand and collect in a sealed container for hazardous waste disposal.[7] All waste must be disposed of following institutional and national guidelines for hazardous chemical waste.

Materials and Reagents

Reagent/MaterialFormulaMol. Wt. ( g/mol )CAS No.Notes
Piperazin-2-oneC₄H₈N₂O100.125625-67-2Starting material. Ensure it is dry.
Propargyl Bromide (80% in Toluene)C₃H₃Br118.96106-96-7Highly hazardous. Alkylating agent.[5]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Anhydrous, finely powdered. Acts as the base.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, polar aprotic solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Reagent grade, for extraction.
Brine (Saturated aq. NaCl)NaCl58.447647-14-5For aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Drying agent.
Silica Gel (230-400 mesh)SiO₂60.087631-86-9For column chromatography.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Step 1: Reaction Setup

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add piperazin-2-one (1.00 g, 10.0 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

  • Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.

  • Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe. Stir the suspension for 15 minutes at room temperature.

Step 2: Addition of Propargyl Bromide

  • In the chemical fume hood, carefully measure propargyl bromide (80% solution in toluene, 1.34 mL, ~12.0 mmol, 1.2 equiv.) using a glass syringe.

  • Add the propargyl bromide solution dropwise to the stirred suspension over 10-15 minutes. A slight exotherm may be observed. Maintain the internal temperature below 35 °C, using a water bath for cooling if necessary.

Step 3: Reaction Monitoring

  • After the addition is complete, allow the reaction to stir at room temperature (25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material (piperazin-2-one) is polar and will have a low R_f value. The product is less polar and will have a higher R_f value.

  • If the reaction is sluggish after 4-6 hours, gently heat the mixture to 40-50 °C and continue to monitor. The reaction is typically complete within 12-24 hours.

Step 4: Work-up and Extraction

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate (2 x 10 mL).

  • Transfer the filtrate to a 250 mL separatory funnel.

  • Add 100 mL of deionized water and 50 mL of ethyl acetate. Shake vigorously.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine all organic layers and wash with brine (2 x 50 mL) to remove residual DMF.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Step 5: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in a solvent system like 98:2 Dichloromethane:Methanol.

  • Load the crude product onto the column (dry loading is recommended for oils).

  • Elute the column with a gradient of 2% to 10% Methanol in Dichloromethane.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(prop-2-yn-1-yl)piperazin-2-one as a white to pale yellow solid or viscous oil.

Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results for C₇H₁₀N₂O (MW: 138.17 g/mol )
¹H NMR (400 MHz, CDCl₃, δ): Signals corresponding to the piperazinone ring protons, a singlet for the acetylenic proton (~2.2 ppm), a doublet for the propargylic CH₂ group (~3.3 ppm), and a broad singlet for the amide N-H.
¹³C NMR (100 MHz, CDCl₃, δ): Signals for the carbonyl carbon (~170 ppm), two carbons of the alkyne group (~75-80 ppm), the propargylic CH₂ carbon, and the methylene carbons of the piperazinone ring.
HRMS (ESI+): Calculated m/z for [M+H]⁺ (C₇H₁₁N₂O⁺): 139.0866. Found: Consistent with the calculated value.[10]
FT-IR (cm⁻¹): Characteristic peaks for C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), C=O stretch (amide, ~1650 cm⁻¹), and N-H stretch (~3200 cm⁻¹).

Experimental Workflow Diagram

Workflow start Setup Reaction Vessel add_reagents Add Piperazin-2-one, K₂CO₃, and Anhydrous DMF start->add_reagents inert Establish Inert Atmosphere (N₂) add_reagents->inert add_propargyl Dropwise Addition of Propargyl Bromide Solution inert->add_propargyl react Stir at 25-50 °C (Monitor by TLC) add_propargyl->react workup Aqueous Work-up & Extraction (EtOAc) react->workup dry Dry Organic Layer (Na₂SO₄) & Concentrate workup->dry purify Purify by Flash Column Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end Pure Product characterize->end

Caption: Overall experimental workflow for the synthesis.

Senior Scientist's Insights & Discussion

  • Choice of Base: Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation.[11] It is largely insoluble in DMF, creating a solid-liquid phase reaction that is easy to work up by filtration. For less reactive substrates or to improve reaction times, a stronger base like cesium carbonate could be employed, as it has higher solubility in organic solvents.[12]

  • Solvent Selection: Anhydrous DMF is an excellent choice as it is a polar aprotic solvent that effectively solvates the potassium cation and the transition state of the S_N2 reaction, thereby accelerating the rate. Acetonitrile (ACN) is another viable option. Protic solvents like alcohols should be avoided as they can compete as nucleophiles.

  • Controlling Stoichiometry: Using a slight excess of propargyl bromide (1.1-1.2 equivalents) ensures complete consumption of the starting piperazin-2-one. A large excess should be avoided to minimize potential side reactions and simplify purification.

  • Purification Strategy: The primary impurity is typically unreacted propargyl bromide and its decomposition products. Flash column chromatography is highly effective for separating the moderately polar product from these less polar impurities and any highly polar baseline material. The choice of a gradient elution provides the best separation.

This detailed protocol provides a robust and reproducible method for the synthesis of 4-(prop-2-yn-1-yl)piperazin-2-one, grounded in established principles of organic chemistry and with a paramount focus on laboratory safety.

References

  • University of Georgia. Standard Operating Procedure for Propargyl Bromide. Available at: [Link]

  • PubChem. Compound Summary for CID 60647467, 4-(prop-2-yn-1-yl)piperazin-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Propargyl bromide. Available at: [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • T. M. T. T. Tran, et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. Available at: [Link]

  • A. D. K. S. N. Kaushalya, et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank. Available at: [Link]

  • S. Singh, et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Available at: [Link]

  • N. T. P. Anh, et al. (2024). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Journal of Chemistry. Available at: [Link]

Sources

Application

CuAAC click chemistry reaction conditions for propargyl piperazinone

Application Note: Optimized CuAAC Protocols for Propargyl Piperazinone Scaffolds Strategic Overview: The "Chelation Trap" Propargyl piperazinone derivatives are high-value pharmacophores in peptidomimetic drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized CuAAC Protocols for Propargyl Piperazinone Scaffolds

Strategic Overview: The "Chelation Trap"

Propargyl piperazinone derivatives are high-value pharmacophores in peptidomimetic drug discovery. However, they present a specific challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Lewis Base Catalyst Poisoning .

Unlike simple alkynes, the piperazinone ring contains a secondary or tertiary amine (typically at the N4 position) and an amide carbonyl. These moieties can act as competitive ligands for the Cu(I) catalyst. In standard "ligand-free" conditions (e.g., naked CuSO₄/Ascorbate), the substrate itself sequesters the copper, forming unreactive complexes or promoting the formation of polynuclear copper-acetylide aggregates that stall the reaction.

The Solution: This protocol mandates the use of accelerating ligands (THPTA or TBTA). These ligands bind Cu(I) with higher affinity than the piperazinone nitrogen, maintaining the catalyst in a reactive, monomeric state while protecting it from oxidation.

Critical Parameters & Optimization

The following table summarizes the optimized conditions derived from kinetic studies of amino-alkynes.

ParameterRecommended ConditionRationale
Catalyst Source CuSO₄[1][2][3] · 5H₂O (in situ reduction)More robust than CuI; less sensitive to oxygen when used with ascorbate.
Ligand (Aqueous) THPTA (Water-soluble)Essential. Prevents piperazinone-Cu chelation. Protects biomolecules from ROS.[4][5]
Ligand (Organic) TBTA (Solvent-soluble)Use for highly lipophilic azide partners in DCM/THF.
Stoichiometry Cu (1 eq) : Ligand (2-5 eq)Excess ligand ensures the piperazinone amine does not displace the ligand from the Cu center.
Reducing Agent Sodium Ascorbate (5 eq)Maintains Cu(I) oxidation state; excess prevents oxidative homocoupling (Glaser reaction).
Solvent System DMSO / Water (1:1 to 4:1)Solubilizes the polar piperazinone core while supporting the Cu-catalytic cycle.

Mechanistic Insight (Visualized)

The diagram below illustrates the "Fork in the Road" mechanism. Without the accelerating ligand (THPTA), the piperazinone substrate traps the copper. With the ligand, the cycle proceeds efficiently.

CuAAC_Mechanism Start Propargyl Piperazinone (Substrate) Trap CATALYST POISONING (Substrate-Cu Chelation) Start->Trap NO LIGAND (Amine binds Cu) Coordination π-Complex Formation Start->Coordination + Ligand (Protects Cu) Cu_Source Cu(II) + Ascorbate (In Situ Reduction) Active_Cat Active Catalyst [L-Cu(I)] Cu_Source->Active_Cat Reduction Active_Cat->Start + Ligand (THPTA) Acetylide Cu-Acetylide Intermediate Coordination->Acetylide - H+ Metallacycle Metallacycle (Rate Limiting) Acetylide->Metallacycle + Azide Product 1,4-Triazole Product Metallacycle->Product Ring Contraction + Protonation Product->Active_Cat Catalyst Regeneration

Figure 1: Mechanistic pathway showing the necessity of Ligand (L) to avoid substrate-induced catalyst poisoning by the piperazinone amine.

Protocol A: The "Gold Standard" (Biocompatible/Polar)

Recommended for: Protein conjugation, DNA-encoded libraries, and polar small molecules.

Reagents:

  • Stock A (Substrate): Propargyl piperazinone (100 mM in DMSO).

  • Stock B (Azide): Reaction partner (100 mM in DMSO).

  • Stock C (Catalyst): CuSO₄ · 5H₂O (20 mM in water).

  • Stock D (Ligand): THPTA (50 mM in water).

  • Stock E (Reductant): Sodium Ascorbate (100 mM in water) – Prepare Fresh.

Procedure:

  • Solvent Prep: In a reaction vial, add DMSO and Water to achieve a final volume ensuring 10-50 mM reactant concentration. (Aim for 1:1 DMSO:Water ratio initially; increase DMSO if precipitation occurs).

  • Substrate Addition: Add 1.0 equiv of Propargyl Piperazinone (Stock A) and 1.0–1.2 equiv of Azide (Stock B).

  • Catalyst Complexing (Critical Step): In a separate micro-tube, premix CuSO₄ (Stock C, 0.1 equiv) and THPTA (Stock D, 0.5 equiv). Incubate for 1 minute. The solution should remain clear blue.

  • Initiation: Add the Cu-THPTA complex to the reaction vial. Immediately add Sodium Ascorbate (Stock E, 0.5 equiv). The solution may turn colorless or pale yellow (indicating Cu(I)).

  • Incubation: Stir/shake at Room Temperature for 1–4 hours.

    • QC Check: Monitor by LC-MS.[2] If the reaction stalls at 50%, add another aliquot of Ascorbate (0.5 equiv) to re-reduce any oxidized copper.

Protocol B: The Lipophilic Variant

Recommended for: Highly hydrophobic azides or when water is strictly contraindicated.

Reagents:

  • Catalyst: CuI (Copper(I) Iodide) - Note: Sensitive to light/air.

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: THF or DCM (degassed).

Procedure:

  • Dissolution: Dissolve Propargyl Piperazinone (1.0 eq), Azide (1.0 eq), and TBTA (0.1 eq) in degassed THF under Nitrogen/Argon.

  • Base: Add DIPEA (2.0 eq). The base aids in the deprotonation of the terminal alkyne in organic media.

  • Catalyst: Add CuI (0.1 eq).

  • Reaction: Stir under inert atmosphere at RT or 40°C.

  • Note: This reaction is slower than Protocol A. If the piperazinone amine is basic, it may assist the reaction, but TBTA is still required to stabilize the Cu(I) intermediate.

Post-Reaction Processing: Copper Scavenging

Piperazinones can retain residual copper, leading to toxicity in biological assays or paramagnetic interference in NMR.

Workflow Diagram:

Workup_Flow Rxn Crude Reaction Mixture Chelation Add EDTA (0.1M) or NH4Cl (sat.) Rxn->Chelation Quench Extract Extraction (DCM/EtOAc) Chelation->Extract Partition SolidPhase Optional: CupriSorb™ / Silica Extract->SolidPhase Polishing Final Pure Triazole (<5 ppm Cu) SolidPhase->Final Evaporation

Figure 2: Purification workflow to ensure removal of cytotoxic copper species.

Scavenging Protocol:

  • Liquid-Liquid: Dilute reaction with EtOAc. Wash organic layer 3x with 0.1M EDTA (pH 7.0) or saturated NH₄Cl. The aqueous layer will turn blue (Cu-chelate).[6][7] Wash until aqueous layer is colorless.[6]

  • Solid Phase (Recommended): If the product is water-soluble, stir the crude aqueous mixture with CupriSorb™ resin or Chelex-100 for 30 minutes, then filter.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[8][9][10][11] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[9][12] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[8][9][10] Angewandte Chemie.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.

    • Key Reference for THPTA ligand usage in the presence of competing amines.
  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.

    • Describes TBTA and the principle of ligand acceler

Sources

Method

Using 4-(Prop-2-yn-1-yl)piperazin-2-one as a linker in PROTAC design

Application Note: Strategic Implementation of 4-(Prop-2-yn-1-yl)piperazin-2-one in PROTAC Design Executive Summary The transition from first-generation flexible linkers (PEG/alkyl chains) to conformationally restricted s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Implementation of 4-(Prop-2-yn-1-yl)piperazin-2-one in PROTAC Design

Executive Summary

The transition from first-generation flexible linkers (PEG/alkyl chains) to conformationally restricted scaffolds is a pivotal shift in PROTAC development. 4-(Prop-2-yn-1-yl)piperazin-2-one represents a high-value "functional linker" that combines three critical design elements: semi-rigidity , enhanced solubility , and modular "click" chemistry .

This guide details the application of this specific linker in constructing PROTAC libraries. Unlike passive PEG chains, the piperazin-2-one core reduces the entropic penalty of ternary complex formation, while the terminal alkyne enables rapid library expansion via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Chemical Basis & Design Logic

Structure-Function Analysis

The molecule consists of a piperazin-2-one ring N-alkylated at the 4-position with a propargyl group.

FeatureChemical AdvantageBiological Impact
Piperazin-2-one Core Non-planar, semi-rigid heterocycle.Conformational Restriction: Limits rotational degrees of freedom, potentially improving

of ternary complex formation (cooperativity).
Amide/Amine Hybrid Contains both a hydrogen bond acceptor (C=O) and a basic nitrogen (N4).Solubility: The basic N4 (pKa ~8.0) can be protonated at physiological pH, improving aqueous solubility compared to all-carbon linkers.
Propargyl Group Terminal alkyne (

).
Modularity: Serves as a bioorthogonal handle for CuAAC "click" reactions with azide-tagged ligands.[1]
The "Entropic Penalty" Solution

Flexible linkers (PEG) often suffer from a high entropic cost upon binding (


). The PROTAC must "freeze" into a specific conformation to bridge the E3 ligase and the Protein of Interest (POI).
  • Flexible Linker: High entropy loss

    
     Weaker affinity.
    
  • Rigid Linker (Piperazinone): Pre-organized conformation

    
     Lower entropy loss 
    
    
    
    Higher stability of the Ternary Complex.

G cluster_0 Flexible Linker (PEG) cluster_1 Rigid Linker (Piperazinone) A1 High Entropy (Floppy) A2 High Energy Cost to Bind A1->A2 A3 Unstable Ternary Complex A2->A3 B1 Pre-organized (Constrained) B2 Low Energy Cost to Bind B1->B2 B3 Stable Ternary Complex B2->B3

Figure 1: Thermodynamic advantage of rigid linkers in PROTAC ternary complex formation.

Experimental Protocols

Protocol A: Preparation of the Linker-Ligand Intermediate

Context: Before the "click" reaction, the linker is typically attached to one of the ligands (usually the E3 ligase binder, e.g., Thalidomide or VHL ligand) via the secondary amine of the piperazinone or by reacting the piperazinone core first. Scenario: We assume you are attaching the 4-(Prop-2-yn-1-yl)piperazin-2-one to an E3 ligand containing an alkyl halide or activated ester.

Reagents:

  • 4-(Prop-2-yn-1-yl)piperazin-2-one (1.2 eq)

  • Ligand-Halide (e.g., Chlorothalidomide derivative) (1.0 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 equivalent of the Ligand-Halide in anhydrous DMF (0.1 M concentration).

  • Addition: Add 3.0 equivalents of DIPEA followed by 1.2 equivalents of 4-(Prop-2-yn-1-yl)piperazin-2-one.

  • Reaction: Heat the mixture to 80°C under nitrogen atmosphere for 12–16 hours.

  • Monitoring: Monitor by LC-MS for the disappearance of the starting material and formation of the product mass (M+H).

  • Workup: Dilute with EtOAc, wash with brine (3x), dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) to isolate the Alkyne-Functionalized E3 Ligand .

Protocol B: PROTAC Assembly via CuAAC (Click Reaction)

Context: This is the convergent step where the Alkyne-Functionalized E3 Ligand (from Protocol A) is coupled to an Azide-Functionalized POI Ligand.[]

Reagents:

  • Alkyne-E3 Ligand (1.0 eq)

  • Azide-POI Ligand (1.0 eq)

  • CuSO4·5H2O (0.1 eq)

  • Sodium Ascorbate (0.5 eq)

  • THPTA (Tris(benzyltriazolylmethyl)amine) (0.1 eq) - Crucial ligand to stabilize Cu(I) and prevent oxidation.

  • Solvent: DMSO/tBuOH/Water (1:1:1) or DMF/Water.

Step-by-Step:

  • Catalyst Prep: Prepare a stock solution of CuSO4 (100 mM in water) and THPTA (100 mM in water). Mix them in a 1:1 molar ratio and let stand for 5 minutes to form the complex.

  • Reaction Mix: In a small vial, dissolve the Alkyne-E3 Ligand and Azide-POI Ligand in DMSO/tBuOH (1:1). Final concentration of reactants should be ~20–50 mM.

  • Initiation: Add the Sodium Ascorbate solution (freshly prepared, 500 mM in water) to the reaction vial, followed immediately by the Cu-THPTA complex.

    • Order of addition matters: Substrates -> Ascorbate -> Copper Catalyst.

  • Incubation: Stir at room temperature for 2–4 hours.

    • Note: The reaction is usually fast. If sluggish, heat to 40°C.

  • Quenching: Add a scavenger resin (e.g., QuadraPure™ TU) or dilute with EDTA solution to chelate the copper.

  • Purification: Filter the mixture and purify directly via Preparative HPLC (Reverse Phase, C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Workflow Start Start: Reagent Prep Step1 Dissolve Alkyne-Linker & Azide-Ligand (Solvent: DMSO/tBuOH) Start->Step1 Step2 Prepare Catalyst Complex (CuSO4 + THPTA) Start->Step2 Step3 Add Na-Ascorbate (Reductant) then Cu-THPTA Complex Step1->Step3 Step2->Step3 Step4 Incubate 2-4 hrs @ RT Step3->Step4 QC QC: LC-MS Monitoring (Check for Triazole formation) Step4->QC QC->Step4 Incomplete End Final Purification (Prep-HPLC) QC->End Conversion > 95%

Figure 2: Convergent "Click" Synthesis Workflow for PROTAC assembly.

Characterization & Validation

Physicochemical Validation
  • LC-MS: Confirm the molecular weight. The formation of the triazole ring adds exactly the mass of the azide + alkyne with no loss.

  • NMR: The triazole proton typically appears as a distinct singlet around

    
     7.5–8.5 ppm.
    
  • Solubility Assay: Compare the kinetic solubility of the Piperazinone-PROTAC vs. a standard PEG-PROTAC in PBS (pH 7.4). The piperazine nitrogen should enhance solubility.[3][4][][6][7]

Biological Validation (DC50 & Dmax)
  • Cell Line: Use a cell line relevant to the POI (e.g., HeLa or HEK293).

  • Assay: Treat cells with increasing concentrations (0.1 nM – 10

    
    M) for 16–24 hours.
    
  • Readout: Western Blot or HiBiT assay.

  • Control: Use a non-degrading epimer (e.g., Thalidomide enantiomer) or a "Linker-Only" control to prove the degradation is PROTAC-mediated.

Troubleshooting Guide

IssueProbable CauseSolution
Copper Toxicity in Cells Residual Copper from synthesis.Use rigorous EDTA washing or scavenger resins (QuadraPure TU) post-synthesis. Ensure <1 ppm Cu in final compound.
Precipitation during Click Reactants are too hydrophobic.Increase DMSO content or add 10% THF. Ensure Sodium Ascorbate is fresh (it oxidizes rapidly).
Low Yield Oxidation of Cu(I) to Cu(II).Increase THPTA load (up to 5 eq relative to Cu). Degas solvents with Nitrogen.
Poor Degradation Linker geometry is suboptimal.The piperazinone is rigid.[6][8] If degradation fails, the exit vector might be wrong. Synthesize an isomer or use a longer alkyl spacer before the piperazine ring.

References

  • Beshara, C. S., et al. (2023). Design and Synthesis of Piperazin-2-ones via Cascade Reactions. Thieme Chemistry.

  • Wurz, R. P., et al. (2017). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation.[9] Journal of Medicinal Chemistry.[9] [9]

  • Goracci, L., et al. (2022).[3] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.[4]

  • PubChem. (2025).[10] Compound Summary: 4-(Prop-2-yn-1-yl)piperazin-2-one.[10] National Library of Medicine.

  • Testa, A., et al. (2020).[11] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[3][12][13]

Sources

Application

Application Note: Accelerated Microwave-Assisted Synthesis of 4-(Prop-2-yn-1-yl)piperazin-2-one

High-Efficiency Protocol for "Click-Ready" Peptidomimetic Scaffolds Executive Summary Target Molecule: 4-(Prop-2-yn-1-yl)piperazin-2-one CAS: N/A (InChIKey: LLADQKTVQKKMJR-UHFFFAOYSA-N) Application: Peptidomimetics, Kina...

Author: BenchChem Technical Support Team. Date: February 2026

High-Efficiency Protocol for "Click-Ready" Peptidomimetic Scaffolds

Executive Summary

Target Molecule: 4-(Prop-2-yn-1-yl)piperazin-2-one CAS: N/A (InChIKey: LLADQKTVQKKMJR-UHFFFAOYSA-N) Application: Peptidomimetics, Kinase Inhibitor Scaffolds, Bioorthogonal "Click" Chemistry (CuAAC).

This application note details a robust, self-validating protocol for the regioselective


-alkylation of piperazin-2-one using microwave (MW) irradiation. Unlike conventional thermal heating, which often requires 4–12 hours and yields mixtures of 

-dialkylated byproducts, this MW-assisted method achieves >85% conversion in under 15 minutes. The protocol exploits the differential nucleophilicity of the lactam (

) and amine (

) nitrogens to ensure regioselectivity without the need for protecting group strategies.
Scientific Rationale & Mechanism
2.1 The "Click" Advantage

The introduction of a propargyl group at the


 position transforms the inert piperazinone scaffold into a "Click-ready" intermediate. This allows for rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate triazole-linked libraries for fragment-based drug discovery (FBDD).
2.2 Regioselectivity: The Chemical Logic

The core challenge in alkylating piperazin-2-one is distinguishing between the two nitrogen centers:

  • 
     (Amide/Lactam):  Highly delocalized lone pair; 
    
    
    
    ~15–17. Non-nucleophilic under mild conditions.
  • 
     (Secondary Amine):  Localized lone pair; 
    
    
    
    ~8–9. Good nucleophile.

Expert Insight: By using a mild base (


) rather than a strong base (like NaH), we thermodynamically prevent the deprotonation of the 

amide. This forces the reaction to proceed exclusively via

attack by the neutral

amine, eliminating the need for

-Boc protection steps often seen in legacy protocols.
2.3 Microwave Effect

The transition state of the Menschutkin reaction (amine + alkyl halide


 ammonium salt) is highly polar. Microwave irradiation stabilizes this polar transition state via specific dielectric heating, significantly lowering the activation energy (

) and reducing reaction times from hours to minutes.
Workflow Visualization

ReactionWorkflow Start Piperazin-2-one (Starting Material) MW_Step Microwave Irradiation 85°C | 10 min | Dynamic Power Start->MW_Step Dissolve in ACN Reagents Propargyl Bromide + K2CO3 (Base) Reagents->MW_Step Add dropwise Workup Filtration & Concentration MW_Step->Workup Conversion >95% Product 4-(Prop-2-yn-1-yl) piperazin-2-one Workup->Product Isolation Click Downstream: CuAAC 'Click' Chemistry Product->Click Library Gen

Figure 1: Streamlined microwave synthesis workflow ensuring regioselectivity and rapid library generation.

Experimental Protocol
4.1 Materials
  • Reagent A: Piperazin-2-one (1.0 equiv, 100 mg, 1.0 mmol)

  • Reagent B: Propargyl bromide (80% in toluene, 1.1 equiv, 1.1 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN), HPLC Grade (3 mL)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

4.2 Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, suspend Piperazin-2-one (100 mg) and

    
     (276 mg) in Acetonitrile (3 mL).
    
  • Addition: Add Propargyl bromide (122 µL of 80% solution) dropwise.

    • Note: Do not dump the reagent; dropwise addition prevents localized high concentrations that could lead to quaternary ammonium salt formation.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation (Standard Method):

    • Temperature: 85 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 150 W)

    • Pre-stirring: 30 seconds (Crucial for heterogeneous base distribution).

  • Workup:

    • Cool the vial to room temperature (using compressed air flow in the reactor).

    • Filter the reaction mixture through a fritted funnel or Celite pad to remove inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Wash the solid cake with cold ACN (2 x 2 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude material is typically >90% pure. If necessary, purify via flash chromatography (DCM:MeOH 95:5).

Results & Optimization
5.1 Method Comparison: Microwave vs. Thermal

The following data illustrates the efficiency gain using microwave irradiation compared to traditional reflux methods.

ParameterThermal Reflux (Oil Bath)Microwave Assisted (This Protocol)
Temperature 82 °C (Reflux ACN)85 °C (Internal probe)
Time 8.0 Hours10 Minutes
Yield (Isolated) 62%88%
Impurity Profile Significant

-dialkylation
Clean Mono-alkylation
Energy Usage High (Continuous heating)Low (Targeted dielectric heating)
5.2 Quality Control (Self-Validation)

To verify the identity of the synthesized product, compare your analytical data against these expected values.

  • TLC:

    
     (DCM:MeOH 9:1). Stain with 
    
    
    
    (alkyne oxidizes) or Iodine.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.50 (br s, 1H, 
      
      
      
      -amide) – Confirms N1 is not alkylated.
    • 
       3.55 (s, 2H, 
      
      
      
      -3) – Singlet adjacent to carbonyl.
    • 
       3.35 (d, 
      
      
      
      Hz, 2H, Propargyl
      
      
      ) – Diagnostic doublet.
    • 
       3.30 – 3.40 (m, 2H, 
      
      
      
      -6).
    • 
       2.75 – 2.85 (m, 2H, 
      
      
      
      -5).
    • 
       2.28 (t, 
      
      
      
      Hz, 1H, Alkyne
      
      
      ) – Diagnostic triplet.
  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    . Found:
    
    
    .
Troubleshooting & Safety
6.1 Decision Matrix

Troubleshooting Issue Problem Encountered LowYield Low Yield (<50%) Issue->LowYield Dialkylation Over-alkylation (Quat. Salt) Issue->Dialkylation N1_Alk N1-Alkylation Observed Issue->N1_Alk Sol1 Increase Temp to 100°C or Time to 20 min LowYield->Sol1 Sol2 Reduce Propargyl Bromide to 1.0 equiv Dilute reaction (0.1 M) Dialkylation->Sol2 Sol3 Base is too strong. Ensure K2CO3 is dry. Avoid NaH/TEA. N1_Alk->Sol3

Figure 2: Troubleshooting logic for common synthetic deviations.

6.2 Safety Directives
  • Propargyl Bromide: Potent lachrymator and potential explosive if concentrated/dried. Always handle in a fume hood.

  • Microwave Vials: Never fill vials >75% volume to prevent over-pressurization failure.

  • Waste: Segregate halogenated waste.

References
  • Microwave-Assisted Synthesis of Nitrogen Heterocycles: Review of microwave acceleration in heterocyclic chemistry, establishing the baseline for rate enhancement. Source:

  • Simplified Synthesis of Monosubstituted Piperazines: Detailed protocols for flow and batch MW synthesis of piperazines without protecting groups. Source:

  • Piperazine Derivatives: A Privileged Scaffold: Comprehensive review on the medicinal chemistry utility of the piperazine/piperazinone scaffold. Source:

  • Target Molecule Identification: Chemical structure and identifier verification for 4-(prop-2-yn-1-yl)piperazin-2-one. Source:

Technical Notes & Optimization

Troubleshooting

Improving yield of N-propargylation reactions for piperazin-2-one

Technical Support Center: Optimizing N-Propargylation of Piperazin-2-one ID: TSC-CHEM-084 | Status: Active | Last Updated: 2026-02-25 Audience: Medicinal Chemists, Process Development Scientists Introduction: The Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-Propargylation of Piperazin-2-one

ID: TSC-CHEM-084 | Status: Active | Last Updated: 2026-02-25 Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Challenge of Selectivity

Welcome to the Technical Support Center. You are likely here because the N-propargylation of piperazin-2-one is yielding inconsistent results.

The core chemical challenge lies in the substrate's duality. Piperazin-2-one contains two nucleophilic nitrogen atoms with vastly different electronic environments:

  • N4 (Secondary Amine): Moderately basic (

    
    ). This is your kinetic nucleophile.
    
  • N1 (Lactam Amine): Non-basic (

    
    ) due to resonance with the carbonyl. It requires deprotonation to react.[1]
    

Most users encounter three primary failure modes:

  • Over-alkylation: Formation of quaternary ammonium salts at N4.

  • Regio-scrambling: Unintended alkylation at N1 or O-alkylation (lactim ether formation) when using strong bases.

  • Workup Loss: The product is highly polar and often lost to the aqueous phase during extraction.

Module 1: Critical Reaction Parameters

Before adjusting your protocol, review these parameters. 80% of yield issues stem from mismatched Base/Solvent pairs.

ParameterRecommendationScientific Rationale
Stoichiometry 1.0 : 0.95 (Amine : Electrophile)Propargyl bromide is highly reactive. Using a slight deficit of the electrophile prevents over-alkylation (quaternization).
Base Selection

or

These mild inorganic bases neutralize the HBr byproduct without deprotonating the N1-lactam, ensuring N4-selectivity . Avoid NaH unless N1-alkylation is the goal.
Solvent Acetonitrile (MeCN) or Acetone Polar aprotic solvents dissolve the reactants but not the inorganic salt byproducts, driving the reaction forward. Avoid DMF if possible to simplify aqueous workup.
Temperature 0°C

RT
Start cold. Propargyl halides are "hot" electrophiles. A runaway exotherm promotes bis-alkylation.
Additives TBAI (5 mol%) Tetrabutylammonium iodide acts as a phase-transfer catalyst and converts Propargyl-Br to the more reactive Propargyl-I in situ (Finkelstein), crucial if using chlorinated solvents.

Module 2: Optimized Protocols

Protocol A: Direct N4-Propargylation (High Throughput)

Best for: Rapid library synthesis where ~60-70% yield is acceptable.

  • Dissolution: Dissolve Piperazin-2-one (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

  • Base: Add powdered, dry

    
     (2.0 equiv). Stir for 15 min at Room Temperature (RT).
    
  • Addition: Cool to 0°C . Add Propargyl Bromide (0.95 equiv, 80% wt in toluene) dropwise over 20 minutes.

  • Reaction: Allow to warm to RT naturally. Stir for 4–6 hours.

    • Checkpoint: Monitor via TLC/LCMS.[1][2] If conversion <50% after 4h, add 5 mol% TBAI and heat to 40°C.

  • Workup: Filter off solids (inorganic salts). Concentrate the filtrate.

    • Note: Do not perform an aqueous extraction yet. The product is likely water-soluble.[2][3]

  • Purification: Redissolve residue in DCM/MeOH (9:1) and load onto a silica plug.

Protocol B: The "Gold Standard" Protected Route (High Purity)

Best for: Scale-up (>5g) or when >90% yield is required.

  • Protection: React Piperazin-2-one with

    
     (1.1 equiv) and TEA in DCM to yield 4-Boc-piperazin-2-one  (protects N4).
    
    • Wait—if you want N4 propargylation, you must protect N1?No.

    • Correction: The standard commercial starting material is often unprotected. If you need N1-propargylation , you must protect N4 first (Boc). If you need N4-propargylation (most common), use Protocol A.

    • Refined Strategy: If Protocol A fails due to purity, use N1-protection (e.g., Benzyl or PMB) to isolate N4 reactivity, though this is rarely necessary for simple propargylation due to the massive nucleophilicity difference.

Module 3: Troubleshooting & FAQs

Q1: I see a spot on TLC that doesn't move (baseline). Where is my product? A: Your product is a secondary/tertiary amine and likely formed a hydrobromide salt during the reaction, or it is simply very polar.

  • Fix: Basify your crude mixture. After filtering the inorganic salts (Step 5 above), treat the filtrate with polymer-supported carbonate or a small amount of saturated

    
     solution, then extract with DCM:Isopropanol (3:1) . Pure DCM is often too non-polar to extract piperazinones from water.
    

Q2: I have a mixture of mono- and bis-propargylated products. A: You likely added the propargyl bromide too fast or at too high a temperature.

  • Fix: Use the "High Dilution" technique. Dilute your propargyl bromide in a separate volume of solvent and add it via syringe pump over 1 hour at 0°C. Ensure your stoichiometry is strictly 0.95 equivalents relative to the amine.

Q3: The reaction is stalled at 50% conversion. A: The generated HBr is protonating your unreacted starting material, shutting down its nucleophilicity.

  • Fix: Ensure you are using at least 2.0–3.0 equivalents of base (

    
    ). If using organic bases (TEA/DIPEA), switch to inorganic bases; organic base hydrohalide salts are soluble and can equilibrate, whereas potassium bromide precipitates out, driving the reaction (Le Chatelier’s principle).
    

Module 4: Logic Visualization

Diagram 1: Reaction Pathway & Selectivity

This diagram illustrates the kinetic competition between N4 and N1 sites.

ReactionPathway SM Piperazin-2-one (Substrate) Reagents Propargyl Bromide + Base SM->Reagents Prod_N4 N4-Propargyl (Major Product) Reagents->Prod_N4 Path A (Preferred) Prod_N1 N1-Propargyl (Requires N4-Protection) Reagents->Prod_N1 Path B (Difficult) N4_Path Mild Base (K2CO3) Kinetic Control N1_Path Strong Base (NaH) Thermodynamic Control Over_Path Excess Reagent High Temp Prod_Bis N1,N4-Bis-propargyl (Impurity) Prod_N4->Prod_Bis Slow Side Rxn Quat Quaternary Salt (Over-alkylation) Prod_N4->Quat Fast if Excess R-Br

Figure 1: Mechanistic pathway showing the kinetic preference for N4-alkylation under mild conditions.

Diagram 2: Troubleshooting Decision Tree

Follow this flow to resolve yield issues.

Troubleshooting Start Issue: Low Yield / Impurities Check_TLC Check TLC/LCMS Start->Check_TLC Unreacted Unreacted SM remaining? Check_TLC->Unreacted Yes MultiSpot Multiple Spots (Impurities)? Check_TLC->MultiSpot No Base_Check Is Base > 2.0 equiv? Unreacted->Base_Check Spot_ID Identify Impurity MultiSpot->Spot_ID Solvent_Check Solvent System? Base_Check->Solvent_Check Yes Add_Base Action: Add more K2CO3 Base_Check->Add_Base No Add_Cat Action: Add TBAI (5%) Switch to MeCN/Reflux Solvent_Check->Add_Cat If Acetone/RT Bis_Alk Bis-alkylation detected Spot_ID->Bis_Alk O_Alk O-alkylation detected Spot_ID->O_Alk Fix_Bis Action: Cool to 0°C Slow addition Reduce eq. to 0.95 Bis_Alk->Fix_Bis Fix_O Action: Switch Solvent (Avoid DMF/DMSO) O_Alk->Fix_O

Figure 2: Diagnostic flowchart for isolating the root cause of reaction failure.

References

  • BenchChem Technical Support. (2025).[2][4] Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives.Link

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.Link

  • ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guides: Avoiding Over-alkylation of Amines.Link

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines and Piperazinones.[5][6]Link

  • University of Regina. (2009). pKa Values of Some Piperazines at Various Temperatures. Journal of Chemical & Engineering Data.[7] Link

Sources

Optimization

Controlling regioselectivity in functionalization of piperazin-2-one rings

Current Status: Operational Topic: Regioselectivity & C-H Functionalization Ticket ID: PIP-2-ONE-GUIDE-V1 Executive Summary: The Regioselectivity Landscape Welcome to the technical support hub for piperazin-2-one scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Regioselectivity & C-H Functionalization Ticket ID: PIP-2-ONE-GUIDE-V1

Executive Summary: The Regioselectivity Landscape

Welcome to the technical support hub for piperazin-2-one scaffolds. As a privileged pharmacophore in kinase inhibitors (e.g., Imatinib analogs) and peptidomimetics, the piperazin-2-one ring offers four distinct vectors for diversification. However, the electronic disparity between the amide nitrogen (N1) and the amine nitrogen (N4) often leads to regiochemical failures during synthesis.[1]

This guide provides validated protocols to control reactivity at N1 (Amide) , N4 (Amine) , C3 (Alpha-carbonyl) , and C5/C6 (Remote C-H) .[1]

Quick Reference: Reactivity Vectors
SiteElectronic NatureReactivity ProfilePrimary Challenge
N4 Nucleophilic (

amine)
Reacts with electrophiles under mild basic/neutral conditions.Over-alkylation; competition with N1 under forcing conditions.[1]
N1 Acidic (

amide)
Requires strong base (NaH, KHMDS) for deprotonation.[1]Poor nucleophilicity without deprotonation; N4 interference.[1]
C3 Acidic (

-proton)
Accessible via enolate chemistry (LDA, LiHMDS) or Pd-catalysis.Rapid racemization; controlling enantioselectivity.[1]
C5/6 Unactivated

Inert to standard nucleophilic/electrophilic attack.[1]Requires transition metal C-H activation or directing groups.[1]

Module A: N-Functionalization (N1 vs. N4)

Troubleshooting Guide

Q: "I tried to alkylate N1 using alkyl halides and


, but the electrophile added to N4. Why?" 
A:  This is a classic pKa mismatch.
  • The Science: The N4 nitrogen is a secondary amine (pKa ~8–9) and is inherently nucleophilic.[1] The N1 nitrogen is part of a lactam (amide, pKa ~15–17).[1] Under mild basic conditions (

    
    , 
    
    
    
    ), N1 remains protonated and non-nucleophilic, while N4 is free to attack the electrophile.[1]
  • The Fix: You must protect N4 first (e.g., Boc, Cbz) or exploit the acidity of N1 using a base strong enough to deprotonate the amide (

    
    ).[1]
    

Q: "I am seeing bis-alkylation when targeting N4. How do I stop at mono-alkylation?" A: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine).[1]

  • The Fix: Switch to Reductive Amination . Use the corresponding aldehyde and

    
    .[1] This bypasses the 
    
    
    
    kinetics that favor over-alkylation.[1] Alternatively, use a limiting amount of alkyl halide (0.9 equiv) at low temperatures (-10°C).[1]
Standard Operating Protocols (SOPs)
Protocol A1: Selective N1-Alkylation
  • Prerequisite: N4 must be protected (e.g., N4-Boc-piperazin-2-one).[2][3]

  • Dissolution: Dissolve N4-Boc-piperazin-2-one (1.0 equiv) in anhydrous DMF (0.2 M) under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Checkpoint: Observe gas evolution (

      
      ).[1] Stir for 30 min at 0°C until evolution ceases (formation of the sodium amidate).
      
  • Alkylation: Add alkyl halide (1.2 equiv) dropwise.[1]

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Carefully add sat.

    
    .[1] Extract with EtOAc.[1]
    
Protocol A2: Selective N4-Alkylation (Reductive Amination)
  • Prerequisite: N1 can be free or substituted.

  • Imine Formation: Dissolve piperazin-2-one (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (0.2 M).

  • Activation: Add catalytic AcOH (1-2 drops) if the aldehyde is unreactive.[1] Stir 30 min.

  • Reduction: Add

    
      (1.5 equiv). Stir at RT for 12 hours.[1]
    
    • Why:

      
       is mild and will not reduce the C2 carbonyl (amide).[1]
      

Module B: C3-Functionalization (Stereocenter Control)

The C3 position is alpha to the carbonyl.[1] Functionalizing this site generates a quaternary or tertiary stereocenter.[1] The gold standard for enantioselective installation is Pd-Catalyzed Decarboxylative Allylic Alkylation (DAA) .[1]

Troubleshooting Guide

Q: "I am losing enantiomeric excess (ee) during C3 alkylation. What is happening?" A: If you are using standard enolate chemistry (LiHMDS/RX), the racemization is likely due to proton exchange between the product and the enolate or ambient moisture.[1]

  • The Fix: Switch to the Stoltz DAA method . It proceeds via a chiral Pd-allyl intermediate that sets the stereocenter irreversibly upon decarboxylation, avoiding the thermodynamic enolate equilibrium.[1]

Q: "Which protecting group is best for N1 during C3 functionalization?" A: Benzoyl (Bz) or electron-withdrawing groups.

  • The Science: An electron-deficient N1 stabilizes the developing enolate/palladacycle intermediate.[1] N1-alkyl groups can lead to lower enantioselectivity due to reduced rigidity of the transition state.[1]

Visual Workflow: C3-Functionalization Strategy

C3_Strategy Start Target: C3-Functionalization Method Choose Method Start->Method Standard Standard Enolate (LiHMDS/RX) Method->Standard Simple Alkyl PdCat Pd-Catalyzed DAA (Decarboxylative) Method->PdCat Allyl/Stereoselective Racemic Racemic Product (Thermodynamic Control) Standard->Racemic Risk of racemization Chiral High ee% Product (Kinetic/Catalytic Control) PdCat->Chiral Via Pd-Allyl complex

Figure 1: Decision matrix for selecting C3-functionalization methodologies based on stereochemical requirements.

Protocol B1: Enantioselective C3-Allylation (Stoltz Method)
  • Reference: Behenna, D. C., & Stoltz, B. M. (2004).[1]

  • Precursor Synthesis: Synthesize the allyl enol carbonate or

    
    -ketoester of the N-protected piperazin-2-one.
    
  • Catalyst Prep: In a glovebox, mix

    
     (5 mol%) and 
    
    
    
    ligand (6.25 mol%) in Toluene (0.03 M). Stir 30 min.
  • Reaction: Add the piperazin-2-one precursor. Stir at 25–40°C until consumption (TLC).

  • Mechanism: The Pd inserts into the allyl ester, decarboxylation occurs, and the allyl group recombines with the enolate face-selectively.[1]

Module C: C5/C6 Remote Functionalization

Functionalizing the "back" of the ring is difficult because these carbons are not activated by the carbonyl.[1]

Troubleshooting Guide

Q: "How do I install an aryl group at C5 or C6?" A: You cannot use standard nucleophilic substitution.[1] You must use Transition Metal Catalyzed C-H Activation .[1]

  • The Science: Palladium tends to form 5-membered palladacycles.[1] A directing group (DG) on N1 can direct Pd to C6 (alpha to N1).[1] A DG on N4 can theoretically direct to C3 or C5, but N1-direction is more established.

Q: "My C-H activation yield is <20%. Why?" A: Check your oxidant and directing group.

  • The Fix: Use a strong bidentate directing group like 8-aminoquinoline or p-CF3-arylamide on N1. Ensure the system is anhydrous if using Ag(I) oxidants.[1]

Protocol C1: Pd-Catalyzed C6-Arylation
  • Directing Group: N1-(2-pyridyl) or similar auxiliary.

  • Setup: Combine N1-DG-piperazin-2-one (1 equiv), Aryl Iodide (2 equiv),

    
     (10 mol%), and 
    
    
    
    (2 equiv) in Toluene.
  • Conditions: Heat to 110°C in a sealed tube for 24h.

  • Workup: Filter through Celite (remove Ag/Pd residues).

  • Note: This reaction relies on the formation of a stable Pd(II) intermediate coordinated to the N1-DG and the C6-H bond.[1]

Data & Compatibility Tables

Table 1: Protecting Group Compatibility
Protecting GroupSite SuitabilityRemoval ConditionsOrthogonality
Boc (tert-butyl carbamate) N4 (Excellent)TFA or HCl/DioxaneStable to base (NaH, LiHMDS).
Bn (Benzyl) N4 (Good)

Stable to acid and base. Hard to remove if S is present.[1]
Bz (Benzoyl) N1 (Excellent)LiOH / THF (Hydrolysis)Essential for C3-DAA reactions (electronic activation).
PMB (p-methoxybenzyl) N1 or N4CAN (Oxidative) or TFACan be removed selectively in presence of Benzyl.
Table 2: Estimated pKa Values (DMSO)

Note: Values are approximate based on structural analogies.

Position Functional Group Approx pKa Base Required for Deprotonation
N1-H Amide (Lactam) ~17–19 NaH, KHMDS, KOtBu
N4-H Secondary Amine ~30+ (Neutral) / 9 (Conj. Acid) Not applicable (Nucleophilic)

| C3-H | Alpha-Amide | ~25–28 | LDA, LiHMDS (-78°C) |

References

  • Behenna, D. C., & Stoltz, B. M. (2004).[1] The Enantioselective Tuskegee Synthesis of Piperazin-2-ones. Journal of the American Chemical Society.[1] (Context: Foundational work on Pd-catalyzed C3 functionalization).

  • Topczewski, J. J., et al. (2016).[1] Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Nature Chemistry.[1] (Context: Remote C-H activation strategies).

  • Rossi, R., et al. (2023).[1] Asymmetric Catalytic Access to Piperazin-2-ones.[2][3][4][5][6][7][8] The Journal of Organic Chemistry. (Context: Recent advances in asymmetric synthesis).[1]

  • Khalili, F., et al. (2009).[1][9] pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. (Context: Fundamental pKa data for piperazine core).

  • Bhat, S., et al. (2026).[1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.[1][3] Medicinal Chemistry Reviews. (Context: General reactivity and medicinal chemistry applications).[1]

Sources

Reference Data & Comparative Studies

Validation

An In-Depth Technical Guide to the 1H and 13C NMR Characterization of 4-(Prop-2-yn-1-yl)piperazin-2-one

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR characteristics of 4-(Prop-2-yn-1-yl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. By integrating established principles of NMR spectroscopy with comparative data from analogous structures, this document serves as a practical reference for the characterization of this and related molecules.

Introduction to 4-(Prop-2-yn-1-yl)piperazin-2-one

4-(Prop-2-yn-1-yl)piperazin-2-one belongs to the piperazinone class of compounds, which are prevalent scaffolds in a variety of biologically active molecules. The incorporation of a propargyl group introduces a versatile functional handle, the alkyne, which can be utilized for further chemical modifications, such as "click" chemistry reactions, making this compound a valuable building block in the synthesis of more complex molecular entities. An accurate and complete assignment of its NMR spectra is the first critical step in its application for drug discovery and development.

Predicted ¹H and ¹³C NMR Spectral Data

Below is a summary of the predicted chemical shifts, multiplicities, and assignments for the protons and carbons of 4-(Prop-2-yn-1-yl)piperazin-2-one.

Table 1: Predicted ¹H NMR Data for 4-(Prop-2-yn-1-yl)piperazin-2-one (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-8.0br s1HNH -1
~3.40t2HCH₂ -3
~3.30s2HCH₂ -7 (propargyl)
~2.80t2HCH₂ -5
~2.65s2HCH₂ -6
~2.25t1HCH -9 (alkyne)

Table 2: Predicted ¹³C NMR Data for 4-(Prop-2-yn-1-yl)piperazin-2-one (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170C =O (C-2)
~78C ≡CH (C-8)
~73C≡C H (C-9)
~55C H₂-5
~50C H₂-6
~48C H₂-3
~45C H₂-7 (propargyl)

Causality Behind Experimental Choices and Spectral Interpretation

The predicted chemical shifts are derived from a careful analysis of structurally similar compounds and established NMR principles.

¹H NMR Spectrum Interpretation
  • Piperazin-2-one Ring Protons: The piperazin-2-one ring is expected to exhibit a chair or twist-boat conformation in solution, leading to distinct signals for the methylene protons. The protons on C-3, adjacent to the amide carbonyl, are expected to be deshielded and appear as a triplet around 3.40 ppm due to coupling with the protons on the adjacent nitrogen and C-5. The protons on C-5 and C-6, being further from the electron-withdrawing carbonyl group, are predicted to resonate at a higher field (around 2.80 and 2.65 ppm, respectively). The broad singlet for the NH proton is characteristic and its chemical shift can be highly dependent on solvent and concentration[1].

  • N-Propargyl Group Protons: The methylene protons of the propargyl group (C-7) are adjacent to a nitrogen atom and an alkyne, leading to a predicted chemical shift of around 3.30 ppm as a singlet. The terminal alkyne proton (C-9) is expected to appear as a triplet around 2.25 ppm, with the small coupling arising from the interaction with the methylene protons of the propargyl group. The chemical shift of acetylenic protons typically falls in the range of 1.7-2.7 ppm[2].

¹³C NMR Spectrum Interpretation
  • Carbonyl Carbon (C-2): The amide carbonyl carbon is the most deshielded carbon in the molecule and is predicted to have a chemical shift of approximately 170 ppm, which is a typical value for such functional groups[3].

  • Piperazin-2-one Ring Carbons: The carbons of the piperazin-2-one ring (C-3, C-5, and C-6) are expected to resonate in the 48-55 ppm range. The carbon adjacent to the carbonyl group (C-3) is likely to be the most deshielded of these three.

  • Propargyl Group Carbons: The sp-hybridized carbons of the alkyne (C-8 and C-9) are predicted to appear around 78 and 73 ppm, respectively. The methylene carbon of the propargyl group (C-7) is attached to a nitrogen and is expected at approximately 45 ppm.

Comparative Analysis with Alternative Structures

To validate our predicted spectral data, we can compare it with experimentally determined NMR data for structurally related compounds.

  • Piperazin-2-one: The parent piperazin-2-one provides a baseline for the chemical shifts of the ring system. In its deuterated form, the absence of proton signals at the C3, C5, and C6 positions confirms their general location in the unlabeled molecule[4].

  • N-Substituted Piperazines: Studies on various N-acyl and N-alkyl piperazines show that the chemical shifts of the piperazine ring protons are sensitive to the nature of the substituent on the nitrogen atom. For instance, in N-benzoylpiperazine, the piperazine protons appear as a complex set of signals between 2.81 and 3.97 ppm[5]. This supports the predicted range for the methylene protons in our target molecule.

  • Propargylamine: The ¹H NMR spectrum of propargylamine hydrochloride shows the methylene protons at 3.69 ppm and the acetylenic proton at 3.62 ppm (in DMSO-d6)[6]. The ¹³C NMR of propargylamine shows the methylene carbon and the two alkyne carbons, providing a good reference for the propargyl moiety in our target molecule[7].

The comparison with these and other piperazine derivatives reinforces the predicted chemical shift assignments for 4-(Prop-2-yn-1-yl)piperazin-2-one.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for the structural confirmation of 4-(Prop-2-yn-1-yl)piperazin-2-one, the following detailed experimental protocol is recommended.

Sample Preparation
  • Compound Purity: Ensure the sample of 4-(Prop-2-yn-1-yl)piperazin-2-one is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice as it is a common solvent for many organic molecules. For compounds with poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

  • Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity and sharp spectral lines.

¹H NMR Acquisition
  • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

¹³C NMR Acquisition
  • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain a spectrum with singlets for each unique carbon.

  • Spectral Width: Set a wider spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons to be observed reliably.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption line shapes and apply a baseline correction.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the structure of 4-(Prop-2-yn-1-yl)piperazin-2-one and the logical workflow for its NMR characterization.

Caption: Molecular structure of 4-(Prop-2-yn-1-yl)piperazin-2-one.

workflow cluster_synthesis Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis & Interpretation synthesis Synthesis of 4-(Prop-2-yn-1-yl)piperazin-2-one purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Deuterated Solvent purification->dissolution H1_acq ¹H NMR Acquisition dissolution->H1_acq C13_acq ¹³C NMR Acquisition dissolution->C13_acq processing Data Processing (FT, Phasing, Baseline Correction) H1_acq->processing C13_acq->processing assignment Peak Assignment & Integration processing->assignment structure Structure Elucidation & Confirmation assignment->structure

Caption: Experimental workflow for NMR characterization.

Conclusion

The comprehensive ¹H and ¹³C NMR characterization of 4-(Prop-2-yn-1-yl)piperazin-2-one is crucial for its use in scientific research and drug development. This guide provides a detailed, predicted spectral analysis based on established principles and comparative data from related compounds. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data, ensuring the accurate structural verification of this important synthetic building block. By following the principles and procedures outlined herein, researchers can confidently characterize this and similar molecules, paving the way for their application in the synthesis of novel therapeutic agents.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-2-one-d6.
  • MDPI. (2021, April 22). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives.
  • National Center for Biotechnology Information. (n.d.). Piperazin-2-one. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra to analyze the activation of propargyl amines for....
  • Royal Society of Chemistry. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • MDPI. (2023, October 31). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).
  • ResearchGate. (2019, April 20). (PDF) Comparative Theoretical and Experimental 1 H-NMR Spectra for Propargyl Amines and their Amine Oxides.
  • De Gruyter. (n.d.). Propargyl Derivatives with Silicon Carbon and Tin Carbon Bonds.
  • SpectraBase. (n.d.). 1-(4-methoxybenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazin-4-ium - Optional[1H NMR] - Spectrum.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
  • YouTube. (2015, April 29). Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • J. Org. Chem. (1997). Tables For Organic Structure Analysis. J. Org. Chem. 1997, 62, 7512-7515.
  • California State Polytechnic University, Pomona. (n.d.). 1H NMR chemical shift ppm table.
  • Unknown Source. (n.d.). 1H-NMR.
  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Elsevier. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl).
  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine.
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • PubMed. (2015, February 28). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines | Request PDF.

Sources

Comparative

Comparative HRMS Profiling and Fragmentation Dynamics of Propargyl Piperazinone Scaffolds

Executive Summary: The Analytical Imperative Propargyl piperazinone derivatives represent a critical scaffold in modern medicinal chemistry, particularly in the design of covalent inhibitors and "click" chemistry probes....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

Propargyl piperazinone derivatives represent a critical scaffold in modern medicinal chemistry, particularly in the design of covalent inhibitors and "click" chemistry probes. The propargyl group (


) serves as a latent electrophile or bio-orthogonal handle, while the piperazinone ring provides solubility and rigid spatial orientation.

However, the structural characterization of these molecules is fraught with ambiguity. Standard low-resolution MS often fails to distinguish between the propargyl moiety and isobaric interferences (e.g.,


 vs. 

fragments). This guide provides a rigorous comparison of HRMS platforms for analyzing this scaffold and details the specific mass fragmentation patterns required for unequivocal identification.

Comparative Analysis: Q-TOF vs. Orbitrap for Small Molecule Scaffolds[1][2][3]

For the structural elucidation of propargyl piperazinone, the choice of HRMS platform dictates the quality of isotopic fidelity and fragmentation depth.

Performance Matrix

The following table contrasts the two dominant HRMS architectures: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap .

FeatureQ-TOF (e.g., Sciex X500, Agilent 6500)Orbitrap (e.g., Thermo Q-Exactive)Verdict for Propargyl Piperazinone
Resolution (FWHM) 30,000 – 60,000140,000 – 280,000+Orbitrap wins for resolving fine isotopic structure (e.g.,

vs

).
Scan Speed 50 – 100 Hz10 – 40 HzQ-TOF is superior for UHPLC peaks (<2s width) to ensure sufficient points per peak.
Mass Accuracy < 2 ppm (requires frequent cal)< 1 ppm (highly stable)Orbitrap provides higher confidence for elemental composition (

).
Duty Cycle High (Pulse driven)Variable (Trap filling time)Q-TOF is preferred for data-independent acquisition (SWATH/MSE) to capture all fragments.
Low Mass Cutoff Excellent transmissionTrap limitations often cut < m/z 50Q-TOF is better for detecting the low-mass propargyl diagnostic ion (

39).
Analytical Recommendation
  • Use Orbitrap when confirming the elemental formula of a new synthetic intermediate to rule out oxidative impurities (e.g., N-oxide formation).

  • Use Q-TOF when performing metabolite identification or kinetic studies where scan speed and the detection of low-mass diagnostic fragments (like the propargyl cation) are critical.

Fragmentation Dynamics & Mechanism[4][5]

Understanding the dissociation of propargyl piperazinone is key to validating its structure. The fragmentation is driven by the stability of the piperazinone lactam ring and the propargyl group's tendency to migrate or cleave.

Primary Fragmentation Pathways (ESI+)
  • Pathway A: Propargyl Cleavage (Diagnostic). The N-propargyl bond is labile under CID (Collision Induced Dissociation). We typically observe the loss of the propargyl radical (

    
    ) or neutral allene (
    
    
    
    ), depending on the collision energy.
  • Pathway B: Lactam Ring Opening. The piperazinone ring undergoes a Retro-Diels-Alder (RDA) type cleavage or a distinct loss of Carbon Monoxide (CO, 27.9949 Da), a hallmark of cyclic amides.

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic flow from the parent ion to diagnostic fragments.

FragmentationPathway Parent Parent Ion [M+H]+ (Propargyl Piperazinone) TS1 Transition State: N-Propargyl Bond Weakening Parent->TS1 CID Energy (10-20 eV) TS2 Ring Opening (Lactam Cleavage) Parent->TS2 High Energy (>30 eV) FragA1 Fragment A1: [M-C3H4]+ (Loss of Neutral Propargyl) TS1->FragA1 Neutral Loss (-40 Da) FragA2 Diagnostic Ion: m/z 39 (Propargyl Cation) TS1->FragA2 Charge Retention on C3H3 FragB1 Fragment B1: [M-CO]+ (Loss of Carbon Monoxide) TS2->FragB1 -28 Da (CO) FragB2 Fragment B2: [M-CO-C2H4]+ (Ethylene Loss) FragB1->FragB2 Secondary Frag

Figure 1: Mechanistic fragmentation tree for Propargyl Piperazinone ESI-CID. Blue indicates precursor; Yellow indicates transition/intermediate states; Red/Green indicate diagnostic product ions.

Validated Experimental Protocol

To ensure reproducibility and data integrity, this protocol utilizes a "Lock Mass" strategy for real-time mass correction.

A. Sample Preparation[6]
  • Stock Solution: Dissolve 1 mg of Propargyl Piperazinone in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Water:Acetonitrile (0.1% Formic Acid). Final concentration: 10 µg/mL.

    • Why: High organic content aids desolvation in ESI; Formic acid ensures protonation

      
      .
      
B. LC-HRMS Conditions (Self-Validating)
ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 50mm, 1.7µm)Standard retention for polar/non-polar balance.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElution strength.[1]
Flow Rate 0.4 mL/minOptimal for ESI plume stability.
Ion Source ESI Positive ModePiperazinone nitrogen is basic (pKa ~8-9).
Lock Mass Leucine Enkephalin (

556.2771) or Phthalates
CRITICAL: Infused continuously to correct drift < 1 ppm.
C. Data Acquisition Workflow

This workflow ensures that both the parent mass and the structural fragments are captured in a single injection.

Workflow cluster_MS HRMS Analyzer Step1 Injection (1-2 µL) Step2 UHPLC Separation (Gradient Elution) Step1->Step2 Step3 ESI Source (Ionization) Step2->Step3 Step4 MS1: Full Scan (m/z 50-1000) Step3->Step4 Step5 Data Dependent Trigger Step4->Step5 Intensity > 1e4 Step6 MS2: Fragmentation (CE: 15, 30, 45 eV) Step5->Step6 Step7 Data Processing (Mass Defect Filter) Step6->Step7

Figure 2: Data-Dependent Acquisition (DDA) workflow for automated structural confirmation.

References

  • Thermo Fisher Scientific. (2018). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Retrieved from

  • National Institutes of Health (NIH). (2015). Advances in structure elucidation of small molecules using mass spectrometry.[2][3] PMC. Retrieved from

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.[1][3] Retrieved from

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation. Retrieved from

Sources

Validation

A Comparative Guide to Linker Stability: Piperazin-2-one vs. Standard Piperazine in Bioconjugate Development

From the Desk of a Senior Application Scientist Welcome to a detailed examination of linker stability, a cornerstone of successful therapeutic bioconjugate design. In the landscape of drug delivery, particularly for Anti...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to a detailed examination of linker stability, a cornerstone of successful therapeutic bioconjugate design. In the landscape of drug delivery, particularly for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a tether but a critical modulator of the therapeutic index.[1] Its ability to remain intact in systemic circulation and release its payload at the desired site of action is paramount.[] Premature drug release leads to off-target toxicity, while overly stable linkers can result in diminished efficacy.[3]

This guide provides an in-depth comparison of two related but distinct linker motifs: the standard piperazine and the less-common piperazin-2-one. While direct, head-to-head comparative data in the public literature is scarce, we can leverage fundamental chemical principles and data from analogous structures to build a robust understanding. Our focus will be on providing you, the researcher, with the foundational knowledge and practical methodologies to evaluate these linkers within your own discovery pipeline.

Structural Scaffolds: A Tale of Two Rings

At first glance, the two linkers share the same six-membered heterocyclic core. However, the introduction of a carbonyl group transforms the chemical nature of the ring, creating a critical point of differentiation.

  • Standard Piperazine: A symmetrical, disubstituted amine. Its two nitrogen atoms offer points for conjugation and can significantly enhance the aqueous solubility of a molecule, a common challenge in drug development.[] The basicity of these nitrogens can be modulated by nearby chemical groups, which in turn affects properties like cell permeability and metabolic stability.[5]

  • Piperazin-2-one: An asymmetrical ring containing both an amine and an internal (cyclic) amide, also known as a lactam.[6] This amide bond introduces a potential site for hydrolysis that is absent in the standard piperazine core.[7]

The core hypothesis is that the endocyclic amide bond of piperazin-2-one represents its most probable metabolic soft spot, distinguishing its stability profile from the N-alkylation/dealkylation pathways more typical for standard piperazine linkers.[8]

Comparative Stability Analysis: An Evidence-Based Projection

In the absence of direct comparative studies, we will project the stability of these linkers based on their susceptibility to the three main degradation pressures: chemical hydrolysis (pH), enzymatic degradation, and plasma stability.

Chemical Stability (pH-Dependent Hydrolysis)

The stability of a linker across a range of pH values is critical, from storage conditions (often acidic) to physiological pH in the blood (~7.4) and the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[9]

  • Standard Piperazine: The piperazine ring itself is generally stable to hydrolysis across a wide pH range. However, functional groups attached to the piperazine, such as a maleimide, can be highly susceptible to hydrolysis. Studies have shown that the proximity of the basic piperazine nitrogen can accelerate the hydrolysis of an attached maleimide group through inductive effects.[10][11]

  • Piperazin-2-one (Projected): The internal amide (lactam) bond is the key feature. Amides are generally more stable to hydrolysis than esters, but they are known to be labile under strongly acidic or basic conditions.[7] We can project that the piperazin-2-one ring would be susceptible to opening via hydrolysis, particularly in the acidic environment of the lysosome, which could be a desirable feature for a cleavable linker strategy.

Table 1: Projected pH-Dependent Stability Comparison

ConditionStandard PiperazinePiperazin-2-one (Projected)Rationale for Projection
Acidic (pH 4.5-6.0) Ring is stable; attached moieties may be labile.Moderate susceptibility to hydrolysis.The endocyclic amide bond (lactam) is prone to acid-catalyzed hydrolysis.
Neutral (pH 7.4) Generally stable.High stability expected.Amide bonds are generally stable at neutral pH in the absence of enzymes.
Basic (pH > 8.0) Generally stable.Moderate susceptibility to hydrolysis.Amide bonds are susceptible to base-catalyzed hydrolysis.
Plasma and Enzymatic Stability

Plasma contains a host of enzymes, such as esterases and proteases, that can degrade xenobiotics.[7] This is the most crucial test for predicting in vivo stability.[12][13]

  • Standard Piperazine: The primary metabolic liabilities are typically related to the substituents on the piperazine nitrogens, such as N-dealkylation.[5] The ring itself is relatively robust. Incorporating the piperazine nitrogen into an amide bond with an adjacent group is a known strategy to improve its metabolic stability.[8]

  • Piperazin-2-one (Projected): The amide bond within the ring is a clear potential substrate for plasma amidases or proteases.[7] This makes it a prime candidate for enzymatic cleavage. Therefore, a piperazin-2-one linker is expected to be less stable in plasma than a properly substituted standard piperazine linker. This could be advantageous for prodrug strategies but detrimental if sustained circulation is required.

Table 2: Projected Plasma Stability Comparison

Linker TypeProjected Half-Life (t½) in PlasmaPrimary Degradation Pathway
Standard Piperazine HighN-dealkylation (if applicable)
Piperazin-2-one Low to ModerateEnzymatic hydrolysis of the internal amide bond.

Behind the Bench: Protocols for Definitive Stability Assessment

Trustworthy data is generated from robust, well-controlled experiments. The following protocols provide a framework for performing a direct comparison of your specific linker constructs.

Experimental Protocol: In Vitro Plasma Stability Assay

This assay is the gold standard for predicting the in vivo behavior of a linker.[3] Its purpose is to measure the disappearance of the parent compound (e.g., your ADC) and the appearance of released payload over time when incubated in plasma.

Causality Behind Experimental Choices:

  • Multiple Species: Using plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) is critical as enzymatic activity can vary significantly, providing insight for preclinical-to-clinical translation.[12][13]

  • 37°C Incubation: This mimics physiological temperature.

  • Quenching: Ice-cold acetonitrile is used to immediately stop the enzymatic reaction and precipitate plasma proteins, which would otherwise interfere with LC-MS analysis.[14]

  • LC-MS Analysis: Liquid chromatography-mass spectrometry is the preferred method for its sensitivity and specificity in quantifying both the parent molecule and its metabolites (e.g., free drug).[15]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of your test compounds (e.g., linker-payload) in DMSO.

    • Thaw frozen plasma (e.g., human, mouse) at 37°C. Centrifuge at ~3000 x g for 10 minutes to remove any cryoprecipitates.

  • Incubation:

    • In a microcentrifuge tube, add 495 µL of pre-warmed plasma.

    • Spike in 5 µL of the 10 mM stock solution to achieve a final concentration of 100 µM (the final DMSO concentration should be ≤1%). Vortex gently.

    • Incubate the tubes in a shaker incubator at 37°C.

  • Time Points:

    • Collect 50 µL aliquots at specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The "0 minute" sample should be processed immediately after spiking.

  • Sample Processing:

    • To each 50 µL aliquot, add 150 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Carefully transfer the supernatant to a new 96-well plate or LC-MS vials.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound relative to the internal standard.

  • Data Interpretation:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope (k) of the linear regression line: t½ = 0.693 / k.

Workflow & Visualization

A clear workflow ensures reproducibility and understanding of the experimental process.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_proc 3. Sample Processing cluster_analysis 4. Analysis prep_stock Prepare 10 mM Stock in DMSO spike Spike Stock into Plasma (Final Conc. 100 µM) prep_stock->spike thaw_plasma Thaw & Clarify Plasma (Human, Mouse, etc.) thaw_plasma->spike incubate Incubate at 37°C spike->incubate aliquot Collect Aliquots at Time Points (0, 15, 30... min) incubate->aliquot quench Quench with Cold ACN + Internal Standard aliquot->quench centrifuge Centrifuge (12,000g, 4°C) to Pellet Protein quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms calc Calculate Half-Life (t½) lcms->calc

Caption: Workflow for the In Vitro Plasma Stability Assay.

Mechanisms of Degradation: A Visual Explanation

The stability of each linker is dictated by its most labile bond.

Caption: Contrasting Degradation Pathways.

Summary and Recommendations

The choice between a standard piperazine and a piperazin-2-one linker is a choice between presumed stability and a potentially built-in cleavage mechanism.

  • Choose a Standard Piperazine Linker when:

    • Maximum stability is paramount. For non-cleavable ADC strategies or when the linker's primary role is to provide spacing and solubility without participating in drug release.[9]

    • You want to avoid premature payload release in circulation.

    • The metabolic liability can be controlled by modifying the N-substituents.

  • Consider a Piperazin-2-one Linker when:

    • A controlled, cleavable linker strategy is desired. The internal amide bond may serve as a trigger for release in specific enzymatic environments (e.g., lysosomes).

    • You are developing a prodrug that requires activation via hydrolysis.

    • The inherent instability is a feature, not a bug, of your design.

Final Verdict: The piperazin-2-one motif is an intriguing but higher-risk option that requires thorough experimental validation. It should be treated as a potentially cleavable linker. The standard piperazine is a more conservative and generally more stable building block. We strongly recommend running the in vitro plasma stability assay described here as a first and critical step in assessing any novel linker, especially one containing a potentially labile functional group like the lactam in piperazin-2-one.

References

  • A Comparative Guide to the Plasma Stability of ADC Linkers. Benchchem.

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega.

  • Physical and chemical properties of deuterated piperazin-2-one. Benchchem.

  • Stability of Piperazin-2-one-d6 in different biological matrices. Benchchem.

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. PMC.

  • Plasma Stability In Vitro Assay. Charnwood Discovery.

  • Plasma Stability Assay. Creative Bioarray.

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC.

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Semantic Scholar.

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ACS Publications.

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC.

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  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. u:scholar.

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  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC.

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  • piperazines: Topics by Science.gov. Science.gov.

  • A Self-Immolative Linker for the pH-Responsive Release of Amides. MDPI.

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Identification of Terminal Alkynes in Piperazinone Derivatives

In the landscape of modern drug discovery, piperazinone scaffolds are prized for their versatile pharmacological activities. The incorporation of a terminal alkyne group onto these structures is a common synthetic strate...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, piperazinone scaffolds are prized for their versatile pharmacological activities. The incorporation of a terminal alkyne group onto these structures is a common synthetic strategy, unlocking access to powerful subsequent modifications via reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). However, confirming the successful and unambiguous installation of this small, yet crucial, functional group requires a robust analytical strategy.

This guide provides an in-depth comparison of analytical techniques for identifying the terminal alkyne moiety in piperazinone derivatives, with a primary focus on the speed, efficiency, and diagnostic power of Infrared (IR) Spectroscopy. We will explore the fundamental principles, provide a field-proven experimental protocol, and objectively compare its performance against alternative methods such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

The Vibrational Signature: Why IR Spectroscopy Excels

Infrared spectroscopy is predicated on a simple principle: chemical bonds are not static. They stretch, bend, and vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb the frequencies that match its natural vibrational modes.[1][2] This creates a unique spectral fingerprint, allowing for the identification of functional groups.

For the terminal alkyne (R-C≡C-H), two specific vibrations provide exceptionally clear and diagnostic signals:

  • The ≡C-H Stretch: The bond between the sp-hybridized carbon and the terminal hydrogen is remarkably strong and stiff. This results in a stretching vibration at a high frequency, typically appearing as a sharp, strong, and narrow peak around 3330-3270 cm⁻¹ .[3][4][5][6] This region of the IR spectrum is often uncluttered, making this peak a highly reliable indicator for the presence of a terminal alkyne. Its absence is compelling evidence that the terminal alkyne is not present.

  • The C≡C Stretch: The carbon-carbon triple bond vibration occurs in a region with very few other absorptions, typically between 2260-2100 cm⁻¹ .[3][4][6][7] While diagnostic, this peak can be weak to medium in intensity.[6][8] For terminal alkynes, the change in dipole moment during this vibration is more significant than in symmetrically substituted internal alkynes, resulting in a more intense peak.[7]

When analyzing a piperazinone derivative, these alkyne signals will be present alongside the characteristic absorptions of the core structure.

Functional GroupVibration ModeCharacteristic Wavenumber (cm⁻¹)Peak Intensity & Shape
Terminal Alkyne ≡C-H Stretch 3330 - 3270 Strong, Sharp, Narrow
Terminal Alkyne C≡C Stretch 2260 - 2100 Weak to Medium, Sharp
Piperazinone (Amide)C=O Stretch1680 - 1640Very Strong, Sharp
Piperazinone RingC-H Stretch (sp³)3000 - 2850Medium to Strong
Piperazinone RingC-N Stretch1335 - 1020Medium to Strong

Field-Proven Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a powerful Fourier Transform Infrared (FTIR) sampling technique that requires minimal to no sample preparation, making it ideal for rapid screening of solid powders or oils.[9][10] The following protocol ensures reproducible and high-quality data.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis cluster_conclusion 4. Conclusion p1 Ensure ATR crystal is clean (e.g., with isopropanol) p2 Acquire Background Spectrum (Crucial for removing atmospheric CO₂/H₂O signals) p1->p2 a1 Apply small amount of piperazinone derivative powder onto crystal p2->a1 Ready for Sample a2 Apply pressure with anvil to ensure good sample contact a1->a2 a3 Acquire Sample Spectrum (Range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 16-32) a2->a3 an1 Process Spectrum (Baseline correction, normalization if needed) a3->an1 Data Output an2 Identify Key Diagnostic Peaks: - Strong, sharp peak at ~3300 cm⁻¹? - Weak, sharp peak at ~2150 cm⁻¹? an1->an2 an3 Confirm Piperazinone Core Peaks: - Very strong C=O at ~1650 cm⁻¹ - C-H peaks <3000 cm⁻¹ an2->an3 c1 Positive ID: Both ≡C-H and C≡C peaks present an3->c1 c2 Negative ID: Absence of sharp peak at ~3300 cm⁻¹ an3->c2 c3 Ambiguous: Weak/absent C≡C peak, proceed to NMR/MS for confirmation an3->c3

Caption: Analytical workflow for identifying a terminal alkyne via ATR-FTIR.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is properly purged and has passed all internal diagnostic checks.

  • Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal surface with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Acquisition: With the clean, empty crystal, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂ and water vapor) and the instrument's optical bench. The instrument software will automatically subtract this from the sample spectrum, preventing atmospheric peaks from being mistaken for sample features.

  • Sample Application: Place a small amount of the solid piperazinone derivative (typically just enough to cover the crystal surface) directly onto the ATR crystal.

  • Apply Pressure: Lower the instrument's press arm or anvil and apply consistent pressure. This ensures intimate contact between the solid sample and the crystal, which is essential for a strong, high-quality signal.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters for this analysis are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[10]

  • Post-Analysis Cleaning: After the measurement, retract the anvil, and thoroughly clean the sample from the crystal surface using a suitable solvent to prevent cross-contamination of future measurements.

Comparative Analysis: IR Spectroscopy vs. Other Techniques

While IR spectroscopy is a powerful tool, a comprehensive analytical workflow often involves orthogonal techniques for complete structural confirmation. The choice of technique depends on the specific question being asked—be it rapid functional group identification or complete structural elucidation.

Technique Principle Information Gained Pros Cons
FTIR Spectroscopy Probes molecular vibrations by absorption of infrared radiation.[1]Presence/absence of key functional groups (e.g., ≡C-H, C=O, N-H).[11]- Extremely Fast: Analysis in <2 minutes.- Non-destructive: Sample can be recovered.[10]- Minimal Sample Prep: Ideal for solids/oils.[9]- Low Cost: Instrumentation is widely available.- Limited Structural Detail: Does not reveal connectivity.- Fingerprint Region (<1500 cm⁻¹) can be complex and difficult to interpret fully. [12]- Not inherently quantitative without rigorous calibration.
¹H / ¹³C NMR Spectroscopy Probes the magnetic environment of atomic nuclei (¹H, ¹³C) in a strong magnetic field.Detailed atomic connectivity, chemical environment of each atom, stereochemistry, and relative quantitation of different protons/carbons.- Definitive Structural Elucidation: The "gold standard" for structure confirmation.- Quantitative: Peak integration provides ratios of different nuclei.- Slower: Requires sample dissolution and longer acquisition times (minutes to hours).- Requires Deuterated Solvents: Adds cost and complexity.- Less Sensitive: Requires more sample than MS.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.Precise molecular weight, elemental composition (with high-res MS), and fragmentation patterns that aid in structural determination.- Exceptional Sensitivity: Can detect trace amounts of material.- Provides Molecular Formula: High-resolution MS can confirm elemental composition.- Destructive: The sample is consumed.- Does not directly identify functional groups in the way IR does.- Isomer differentiation can be challenging without tandem MS (MS/MS).[13]

Conclusion: An Integrated Approach

For the specific task of identifying a terminal alkyne in a piperazinone derivative, FTIR spectroscopy stands out as the premier technique for rapid screening and reaction monitoring. The unambiguous, sharp ≡C-H stretch at ~3300 cm⁻¹ provides an immediate "yes/no" answer to the synthetic chemist. Its speed and ease of use allow for high-throughput analysis, confirming the success of a synthetic step before committing to more time-consuming and resource-intensive analyses.

While NMR and MS are indispensable for the complete and definitive structural elucidation required for publication or regulatory submission, incorporating ATR-FTIR into the daily workflow provides an efficient, reliable, and cost-effective method to validate the presence of this critical functional group, accelerating the pace of drug development and chemical research.

References

  • JoVE. (2024, December 5). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from JoVE. (URL: [Link])

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. (URL: [Link])

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. (URL: [Link])

  • University of Massachusetts. (n.d.). IR Group Frequencies. (URL: [Link])

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (URL: [Link])

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. (URL: [Link])

  • University of Calgary. (n.d.). IR Chart. (URL: [Link])

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. (URL: [Link])

  • International Journal of Pharmaceutical and Chemical Sciences. (2012). Interpretation of Infra Red Spectra. (URL: [Link])

  • IR Spectrum Analysis Steps. (n.d.). Decoding Information from Spectra to Compounds. (URL: [Link])

  • Digital.CSIC. (n.d.). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. (URL: [Link])

  • Polymer Chemistry Characterization Lab, University of Southern Mississippi. (n.d.). Infrared Spectroscopy (FT-IR/ATR). (URL: [Link])

  • UC Davis Air Quality Research Center. (n.d.). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. (URL: [Link])

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. (URL: [Link])

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. (URL: [Link])

  • ACS Publications. (2021, July 12). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education. (URL: [Link])

  • Chemistry Hall. (2026, January 6). Mastering IR Spectra: A Practical Guide. (URL: [Link])

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  • ResearchGate. (n.d.). FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d).... (URL: [Link])

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Validation

A Comparative Guide to the Biological Activity of N-propargyl vs. N-allyl Piperazinones

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the piperazinone scaffold is a privileged structure, serving as the foundation for a multitude of biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperazinone scaffold is a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1][2] The strategic functionalization of the piperazine nitrogen atoms allows for the fine-tuning of a molecule's pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of two key classes of piperazinone derivatives: N-propargyl and N-allyl substituted piperazinones. By examining their synthesis, mechanisms of action, and supporting experimental data, this document aims to equip researchers with the critical insights needed to make informed decisions in drug design and development.

The Chemical Rationale: Propargyl vs. Allyl Functional Groups

The introduction of either a propargyl (a three-carbon chain with a carbon-carbon triple bond) or an allyl (a three-carbon chain with a carbon-carbon double bond) group at the nitrogen atom of a piperazinone ring can dramatically influence its biological activity. This distinction arises from the inherent chemical reactivity of the unsaturated bonds.

The propargyl group , with its terminal alkyne, is a well-known pharmacophore in the design of irreversible inhibitors, often termed "suicide inhibitors."[3][4] The triple bond can be activated by target enzymes, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing its permanent inactivation.[5] This mechanism can lead to high potency and prolonged duration of action.

Conversely, the allyl group's double bond is less prone to such enzymatic activation for covalent modification. Molecules containing an allyl group typically act as reversible inhibitors, binding to their targets through non-covalent interactions. However, the allyl moiety can still contribute significantly to the binding affinity and selectivity of a compound.[6] The double bond can participate in various non-covalent interactions within a binding pocket, and its presence influences the overall shape and electronics of the molecule.

Synthesis of N-propargyl and N-allyl Piperazinones

The synthesis of N-propargyl and N-allyl piperazinones generally involves the N-alkylation of a piperazinone precursor. A common synthetic route is the nucleophilic substitution reaction between a piperazinone and a corresponding propargyl or allyl halide (e.g., bromide or chloride) in the presence of a base.

A general synthetic scheme is as follows:

Synthesis cluster_reactants Reactants Piperazinone Piperazinone Precursor N_Propargyl_Piperazinone N-Propargyl Piperazinone Piperazinone->N_Propargyl_Piperazinone + Propargyl Halide, Base, Solvent N_Allyl_Piperazinone N-Allyl Piperazinone Piperazinone->N_Allyl_Piperazinone + Allyl Halide, Base, Solvent Base Base (e.g., K2CO3, Et3N) Solvent Solvent (e.g., DMF, CH3CN) Propargyl_Halide Propargyl Halide (X-CH2-C≡CH) Allyl_Halide Allyl Halide (X-CH2-CH=CH2)

Caption: General synthesis of N-propargyl and N-allyl piperazinones.

Comparative Biological Activities

While a head-to-head comparison of N-propargyl and N-allyl piperazinones within a single study is limited in the current literature, we can draw valuable insights by comparing data from separate studies on analogous heterocyclic systems. The primary focus of this comparison will be on anticancer activity, a field where piperazine derivatives have shown considerable promise.[7][8]

Cytotoxicity and Anticancer Activity

The choice between a propargyl and an allyl substituent can significantly impact the cytotoxic profile of a piperazinone derivative.

N-propargyl piperazinones have been investigated as potential anticancer agents, with their mechanism often linked to the irreversible inhibition of key enzymes involved in cancer cell proliferation and survival.[3][4] For instance, N-propargylglycine, a suicide inhibitor of proline dehydrogenase (PRODH), has demonstrated anticancer activity.[3][4]

N-allyl piperazine derivatives have also shown potent cytotoxic effects. A notable example is the compound 1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine (CB01), which exhibited high cytotoxicity against glioblastoma (U87) and cervix cancer (HeLa) cells with IC50 values below 50 nM.[9] Mechanistic studies revealed that CB01 induces apoptosis through the intrinsic mitochondrial signaling pathway, evidenced by DNA fragmentation, nuclear condensation, and the activation of caspase-3 and -9.[9]

Comparative Insights from a Urea Scaffold: A study comparing N1-methyl, N1-allyl, and N1-propargyl urea derivatives of diamino acids provided interesting selectivity data. While the N1-propargyl ureas showed no particular selectivity across 60 human cancer cell lines, the N1-allyl ureas were more selective for lung cancer cell lines. This suggests that the allyl group may confer a degree of target specificity that is not observed with the propargyl group in this particular scaffold.

Compound ClassCancer Cell LineActivity (IC50/GI50 in µM)Reference
Thiazolinylphenyl-piperazinesLNCaP (Prostate)3.67[10]
Arylpiperazine DerivativesLNCaP (Prostate)< 5[11]
Arylpiperazine DerivativesDU145 (Prostate)8.25[11]
1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine (CB01)U87 (Glioblastoma)~0.04[9]
1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine (CB01)HeLa (Cervical)~0.04[9]

Table 1: Cytotoxicity of Piperazine Derivatives. This table summarizes the cytotoxic activity of various piperazine derivatives against different cancer cell lines.

Mechanistic Considerations: Irreversible vs. Reversible Inhibition

The fundamental difference in the chemical reactivity of the propargyl and allyl groups dictates their likely mechanisms of biological action.

N-propargyl Piperazinones: Covalent Modification

The terminal alkyne of the N-propargyl group is a key feature for its role as a "suicide inhibitor." In this mechanism, the target enzyme processes the N-propargyl substrate, leading to the formation of a highly reactive intermediate that covalently attaches to a nucleophilic residue in the enzyme's active site. This results in the irreversible inactivation of the enzyme.

Suicide_Inhibition Enzyme Enzyme Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme->Enzyme_Substrate_Complex N_Propargyl N-Propargyl Piperazinone N_Propargyl->Enzyme_Substrate_Complex Binds to Active Site Reactive_Intermediate Reactive Intermediate Enzyme_Substrate_Complex->Reactive_Intermediate Enzymatic Activation Inactive_Enzyme Inactive Enzyme (Covalently Modified) Reactive_Intermediate->Inactive_Enzyme Covalent Bonding

Caption: Mechanism of suicide inhibition by N-propargyl compounds.

N-allyl Piperazinones: Reversible Interactions

In contrast, N-allyl piperazinones are more likely to act as reversible inhibitors. The allyl group, while contributing to the overall binding affinity, does not typically undergo enzymatic activation to form a covalent bond. The inhibition is therefore dependent on the concentration of the inhibitor and can be overcome by increasing the substrate concentration.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperazinone derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for a period that is relevant to the cell line and compound activity (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.

MTT_Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound (N-propargyl or N-allyl piperazinone) Incubate_24h->Add_Compound Incubate_Exposure Incubate (e.g., 48h) Add_Compound->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_Formazan Incubate 4h Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilization Solution Incubate_Formazan->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

General Biochemical Enzyme Inhibition Assay

This protocol outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme.

Materials and Reagents:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • N-propargyl or N-allyl piperazinone inhibitor compound

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Cofactors, if required by the enzyme (e.g., ATP, NADH)

  • 96-well microplates

  • Microplate reader (for absorbance, fluorescence, or luminescence detection)

Step-by-Step Procedure:

  • Prepare Solutions: Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer. Prepare a serial dilution of the inhibitor to test a range of concentrations.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Monitor the Reaction: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the nature of the substrate and product.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration and determine the IC50 value. For mechanistic studies, vary the substrate concentration to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculate the inhibition constant (Ki).

Conclusion and Future Directions

The choice between an N-propargyl and an N-allyl substituent on a piperazinone core offers distinct strategic advantages in drug design. N-propargyl derivatives hold promise as potent, irreversible inhibitors, which can be particularly effective for targets where sustained inhibition is desired. In contrast, N-allyl derivatives may offer a more nuanced profile of reversible inhibition, potentially with improved selectivity and a different side-effect profile.

The available data, though not from direct comparative studies on identical piperazinone scaffolds, suggests that both classes of compounds can exhibit significant biological activity, particularly in the realm of anticancer research. The potent cytotoxicity of the N-allyl piperazine derivative CB01 highlights the potential of this substituent to yield highly active compounds.

Future research should focus on the direct, side-by-side comparison of N-propargyl and N-allyl piperazinone analogs with the same core structure. Such studies, encompassing a broad range of biological assays and mechanistic investigations, will be crucial for elucidating the structure-activity relationships and for guiding the rational design of next-generation piperazinone-based therapeutics.

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  • Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. (2018). Scientific Reports. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 4-(Prop-2-yn-1-yl)piperazin-2-one

Topic: 4-(Prop-2-yn-1-yl)piperazin-2-one Proper Disposal Procedures Content Type: Operational Safety Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists Urgent Safety Notice: This compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Prop-2-yn-1-yl)piperazin-2-one Proper Disposal Procedures Content Type: Operational Safety Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists

Urgent Safety Notice: This compound contains a terminal alkyne (propargyl) moiety. DO NOT dispose of this substance down the drain.[1][2][3] DO NOT use metal containers (specifically copper, silver, or brass) for storage or waste accumulation. Failure to adhere to these restrictions may result in the formation of shock-sensitive metal acetylides in plumbing or waste drums.

Scientific Rationale & Hazard Characterization

To ensure safe disposal, one must understand the specific chemical behavior of 4-(Prop-2-yn-1-yl)piperazin-2-one beyond its generic safety data sheet (SDS). As a Senior Application Scientist, I advise treating this material not just as organic waste, but as a reactive intermediate .

The Propargyl Hazard (Mechanism of Action)

The molecule features a prop-2-yn-1-yl group attached to a piperazinone ring. The terminal alkyne proton (


) is weakly acidic (

). Upon contact with heavy metals—particularly Copper (Cu), Silver (Ag), and Mercury (Hg)—this proton can be displaced to form metal acetylides .
  • Reaction:

    
    
    
  • Risk: Metal acetylides are highly unstable, shock-sensitive explosives. Standard laboratory plumbing often contains copper or brass fittings. Pouring this compound down the drain creates a direct pathway for explosive residue accumulation in the P-trap.

Ecological Toxicity

Piperazine derivatives often exhibit aquatic toxicity.[4] The stability of the lactam ring (piperazin-2-one) means the compound may persist in water systems if not properly incinerated, violating environmental release regulations (e.g., EPA Clean Water Act).

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system: by selecting the correct container, you automatically prevent the primary chemical hazard (acetylide formation).

Phase A: Waste Segregation & Container Selection
ParameterRequirement Scientific Reasoning
Container Material HDPE (High-Density Polyethylene) or Borosilicate Glass only.Inert to amines and alkynes. Prevents metal leaching and acetylide formation.
Prohibited Materials Metal cans, safety cans with brass flame arrestors.Risk of reaction with metal surfaces.[5]
Waste Stream High BTU / Incineration .Nitrogen-containing organics require high-temperature destruction to prevent NOx release.
Compatibility Segregate from Strong Oxidizers and Strong Bases .[6]Bases deprotonate the alkyne, increasing reactivity; oxidizers risk violent polymerization.
Phase B: Accumulation Procedure
  • Solid Waste (Pure Compound):

    • Place the solid substance in a screw-top glass or HDPE jar.

    • Do not mix with silica gel or other solid supports unless they are known to be metal-free.

    • Labeling: Mark clearly as "Flammable Solid, Organic" and explicitly write "Contains Terminal Alkyne - NO METALS."

  • Liquid Waste (Reaction Mixtures/Mother Liquors):

    • Solvent Check: Ensure the carrier solvent is compatible with HDPE. (e.g., if dissolved in DCM, use glass; if in Methanol/DMSO, HDPE is acceptable).

    • pH Check: Ensure the solution is Neutral (pH 6-8). If the solution is strongly basic (

      
      ), neutralize carefully with a dilute organic acid (e.g., Acetic Acid) before adding to the waste container to prevent exothermic polymerization.
      
    • Headspace: Leave at least 10% headspace in the container to accommodate potential vapor expansion.

Phase C: Final Handoff
  • Secure the cap tightly.[3][7]

  • Wipe the exterior of the container to remove any amine residue (prevents contact dermatitis for waste handlers).

  • Transfer to your facility’s Satellite Accumulation Area (SAA).[8]

Decision Logic & Workflow

The following diagram illustrates the critical decision points for disposing of 4-(Prop-2-yn-1-yl)piperazin-2-one. Note the "Hard Stop" at metal contact.

DisposalWorkflow Start Waste Generation: 4-(Prop-2-yn-1-yl)piperazin-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid MetalCheck CRITICAL CHECK: Are Metal Containers/Fittings Present? Solid->MetalCheck Liquid->MetalCheck Stop STOP: Transfer to HDPE/Glass immediately. Risk of Explosion. MetalCheck->Stop Yes (Metals Present) ContainerSelect Select Container: HDPE or Glass Only MetalCheck->ContainerSelect No (All Plastic/Glass) Stop->ContainerSelect After Correction Labeling Labeling: 'Flammable', 'Toxic', 'NO METALS' ContainerSelect->Labeling Disposal Final Disposal: High Temp Incineration Labeling->Disposal

Caption: Workflow prioritizing material compatibility to prevent acetylide formation during disposal.[3][6]

Regulatory Compliance & Waste Codes

While specific waste codes depend on the exact concentration and solvent mixture, the following classifications generally apply under US RCRA (Resource Conservation and Recovery Act) and EU Waste Framework Directive standards.

Regulatory BodyClassificationCodeDescription
US EPA (RCRA) CharacteristicD001 Ignitability (if flash point < 60°C or oxidizable solid).
US EPA (RCRA) CharacteristicD003 Reactivity (Potential). Note: While not always strictly D003, treating it as such ensures safer handling.
EU CLP Hazard StatementH411/H412 Toxic to aquatic life with long-lasting effects.
DOT (Transport) Hazard ClassClass 3 or 4.1 Flammable Liquid or Flammable Solid (depending on state).

Documentation Requirement: When filling out your facility's waste manifest, explicitly list "Terminal Alkyne" in the constituents section. This alerts the incineration facility to manage the feed rate, preventing rapid energy release in the combustion chamber.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[9]

  • BenchChem. (2025).[2][6] Proper Disposal Procedures for Terminal Alkynes and Propargyl Amines.

  • PubChem. (2024). Compound Summary: Piperazin-2-one derivatives and Propargyl amines. National Library of Medicine.

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